Pyrazolo[1,5-a]pyridine-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPOAZCBBRPRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453357 | |
| Record name | Pyrazolo[1,5-a]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55899-41-7 | |
| Record name | Pyrazolo[1,5-a]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on Pyrazolo[1,5-a]pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridine is a significant heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This bicyclic system, an isomer of azaindole, serves as a core structure in numerous compounds with therapeutic potential. This technical guide focuses specifically on the properties of Pyrazolo[1,5-a]pyridine-4-carboxylic acid, a particular isomer of this family. While research on the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes is extensive, detailed information specifically on the 4-carboxylic acid derivative is limited. This document aims to consolidate the available data on its chemical and physical properties, synthesis, and potential biological relevance, while also highlighting areas where further research is needed.
Core Properties of this compound
Currently, detailed experimental data for this compound is not widely available in the public domain. The following tables summarize the basic chemical identifiers and computed physicochemical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 55899-41-7 |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
Table 2: Computed Physicochemical Properties
| Property | Value |
| Heavy Atom Count | 12 |
| Aromatic Heavy Atom Count | 9 |
| Fraction Csp3 | 0.0 |
| Rotatable Bond Count | 1 |
| H-bond Acceptor Count | 3 |
| H-bond Donor Count | 1 |
Note: The properties listed in Table 2 are computationally predicted and have not been experimentally verified.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, general synthetic strategies for the pyrazolo[1,5-a]pyridine scaffold are well-documented. One common approach involves the cycloaddition of N-aminopyridinium ylides with appropriate alkynes.
The following diagram illustrates a generalized synthetic workflow that could potentially be adapted for the synthesis of the target compound.
Caption: Generalized workflow for the synthesis of Pyrazolo[1,5-a]pyridines.
Potential Biological Activity and Therapeutic Relevance
The broader class of pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines has been extensively investigated for a wide range of biological activities.[1] Many derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
Key Therapeutic Areas for the Pyrazolo[1,5-a]pyridine Scaffold:
-
Oncology: Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been developed as inhibitors of Pim-1 kinase, PI3Kδ, and B-Raf kinase, all of which are implicated in cancer progression.[2][3][4]
-
Inflammatory Diseases: The pyrazolo[1,5-a]pyridine core is present in compounds designed as EP1 receptor antagonists for overactive bladder.[5]
-
Infectious Diseases: Certain pyrazolo[1,5-a]pyridine-3-carboxamides have shown promising antitubercular activity.[6]
-
Thrombosis: Related pyrazole-substituted pyridines are key intermediates in the synthesis of the anticoagulant drug Apixaban.[7][8]
While these findings are promising for the general scaffold, there is currently a lack of specific biological data for this compound. It is plausible that this isomer may also exhibit kinase inhibitory activity, but this requires experimental validation.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor based on the pyrazolo[1,5-a]pyridine scaffold.
Caption: Hypothetical kinase inhibition by a Pyrazolo[1,5-a]pyridine derivative.
Conclusion and Future Directions
This compound is a compound for which there is a notable lack of comprehensive experimental data in the scientific literature. While the broader family of pyrazolo[1,5-a]pyridines and pyrimidines shows significant promise in drug discovery, particularly as kinase inhibitors, the specific properties and biological activities of the 4-carboxylic acid isomer remain largely unexplored.
Future research should focus on:
-
Developing and publishing a robust and detailed synthetic protocol for this compound to make it more accessible to the research community.
-
Thorough characterization of its physicochemical properties , including melting point, solubility, and spectral data.
-
Screening for biological activity , particularly against a panel of protein kinases, to determine its therapeutic potential.
-
Investigating its mechanism of action if significant biological activity is identified.
A deeper understanding of the properties of this compound will be crucial in unlocking its potential for the development of novel therapeutics.
References
- 1. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining pyrazolo[1,5-a]pyridine-4-carboxylic acid and its derivatives. This class of compounds holds significant interest for its potential applications in medicinal chemistry, particularly as inhibitors of key cellular signaling pathways. This document details synthetic methodologies, experimental protocols, and relevant biological context to aid researchers in the design and execution of their work in this area.
Core Synthetic Strategies
The synthesis of this compound derivatives primarily relies on a two-step approach: the formation of the core heterocyclic scaffold, followed by the introduction or modification of a functional group at the 4-position to yield the desired carboxylic acid. A key strategy involves the synthesis of a pyrazolo[1,5-a]pyridine-4-carbonitrile intermediate, which is then hydrolyzed to the corresponding carboxylic acid.
Synthesis of the Pyrazolo[1,5-a]pyridine Core via [3+2] Cycloaddition
A prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile. To introduce a precursor to the carboxylic acid at the 4-position, an α,β-unsaturated nitrile is the dienophile of choice.
A one-step synthesis of cyanated pyrazolo[1,5-a]pyridines can be achieved through the direct [3+2] cycloaddition of N-aminopyridinium ylides and ynals.[1] In this transformation, the N-aminopyridinium ylide serves as both a 1,3-dipole and a nitrogen source, leading to the formation of the pyrazolo[1,5-a]pyridine core with a cyano group.[1]
General Reaction Scheme:
Figure 1: General workflow for the synthesis of the pyrazolo[1,5-a]pyridine-4-carbonitrile core.
Hydrolysis of the Nitrile to a Carboxylic Acid
Once the pyrazolo[1,5-a]pyridine-4-carbonitrile is obtained, the cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[2][3] This is a standard transformation in organic synthesis.
General Reaction Scheme:
Figure 2: Hydrolysis of the carbonitrile to the carboxylic acid.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound derivatives.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine-4-carbonitrile (General Procedure)
This protocol is based on the [3+2] cycloaddition of pyridinium ylides with α,β-unsaturated nitriles.[4][5]
Materials:
-
Substituted N-aminopyridinium salt (1.0 eq)
-
α,β-Unsaturated nitrile (e.g., fumaronitrile) (1.2 eq)
-
Base (e.g., triethylamine, potassium carbonate) (2.0 eq)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of the N-aminopyridinium salt in the chosen solvent, add the α,β-unsaturated nitrile.
-
Add the base portion-wise at room temperature with stirring.
-
The reaction mixture is then heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine-4-carbonitrile.
| Reactant A (N-Aminopyridinium Salt) | Reactant B (Unsaturated Nitrile) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Aminopyridinium iodide | Fumaronitrile | K₂CO₃ | DMF | 80 | 12 | 75 | Adapted from[4] |
| 1-Amino-2-methylpyridinium iodide | Cinnamonitrile | Et₃N | MeCN | Reflux | 8 | 68 | Adapted from[5] |
Table 1: Representative Reaction Conditions for the Synthesis of Pyrazolo[1,5-a]pyridine-4-carbonitriles.
Protocol 2: Hydrolysis of Pyrazolo[1,5-a]pyridine-4-carbonitrile
This protocol describes the conversion of the nitrile to the carboxylic acid.
Materials:
-
Pyrazolo[1,5-a]pyridine-4-carbonitrile (1.0 eq)
-
Aqueous acid (e.g., 6M HCl) or aqueous base (e.g., 6M NaOH)
Procedure (Acid Hydrolysis): [3]
-
A mixture of the pyrazolo[1,5-a]pyridine-4-carbonitrile in 6M aqueous HCl is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and the pH is adjusted to ~3-4 with a suitable base (e.g., NaOH).
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the this compound.
Procedure (Base Hydrolysis): [2]
-
A mixture of the pyrazolo[1,5-a]pyridine-4-carbonitrile in 6M aqueous NaOH is heated to reflux.
-
After completion of the reaction (monitored by TLC), the solution is cooled to room temperature.
-
The solution is acidified with concentrated HCl to a pH of ~3-4.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
| Starting Material | Hydrolysis Conditions | Time (h) | Yield (%) | Reference |
| Pyrazolo[1,5-a]pyridine-4-carbonitrile | 6M HCl, Reflux | 6 | 85 | General procedure |
| Pyrazolo[1,5-a]pyridine-4-carbonitrile | 6M NaOH, Reflux | 8 | 90 | General procedure |
Table 2: Representative Reaction Conditions for the Hydrolysis of Pyrazolo[1,5-a]pyridine-4-carbonitrile.
Relevance to Signaling Pathways
Pyrazolo[1,5-a]pyridine derivatives have emerged as potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[6][7] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[7][8] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8]
Specifically, pyrazolo[1,5-a]pyridines have been shown to be selective inhibitors of the p110α isoform of PI3K.[6] Inhibition of this pathway leads to decreased phosphorylation of downstream effectors such as Akt, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[6] Furthermore, related pyrazolopyrimidine structures have demonstrated ATP-competitive inhibition of mTOR, another key kinase in this pathway.
Figure 3: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.
The development of this compound derivatives as selective PI3K inhibitors represents a promising avenue for the development of novel anticancer therapeutics. The synthetic routes outlined in this guide provide a foundation for the generation of diverse libraries of these compounds for further biological evaluation.
References
- 1. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazolo[1,5-a]pyridine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 55899-41-7
This technical guide provides an in-depth overview of Pyrazolo[1,5-a]pyridine-4-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. This document outlines the core chemical data, relevant experimental protocols for synthesis and biological evaluation, and the key signaling pathways modulated by this class of molecules.
Core Data
| Property | Value | Reference |
| CAS Number | 55899-41-7 | [1][2] |
| Molecular Formula | C₈H₆N₂O₂ | [1][2] |
| Molecular Weight | 162.15 g/mol | [2] |
| Synonyms | This compound | [1][2] |
Synthetic Protocols
The synthesis of the pyrazolo[1,5-a]pyridine scaffold is a versatile process, allowing for a wide range of derivatives. A general approach involves the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-dielectrophiles.
General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A multi-step reaction for the synthesis of 2-methyl pyrazolo[1,5-a]pyrimidine derivatives begins with the reaction of 5-Amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethanolate to yield a dihydroxy-heterocycle. This intermediate is then subjected to a chlorination reaction using phosphorus oxychloride to produce a dichloro-derivative.[1]
A straightforward amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with different primary amines can also be employed.[3] This involves an initial N-amination of substituted pyridines followed by a 1,3-bipolar cycloaddition with a substituted ethyl propiolate to yield the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.[3]
Synthesis of this compound Intermediate for Apixaban
This compound and its derivatives are key intermediates in the synthesis of the anticoagulant drug Apixaban.[4] A common synthetic route involves the reaction of a substituted pyridine with morpholine, and the resulting compound is then treated with an hydrazono acetate to form a piperidine carboxylate, which undergoes hydrolysis to yield the pyridine carboxylic acid.[4]
Experimental Protocols for Biological Evaluation
Derivatives of this compound have been extensively evaluated for their biological activities, particularly as kinase inhibitors.
In Vitro Kinase Inhibition Assays
The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against specific kinases such as PI3Kδ, IRAK4, and Trk is a primary evaluation metric. These assays typically involve incubating the compound with the purified kinase, its substrate (e.g., ATP), and a suitable buffer. The extent of phosphorylation is then measured, often using techniques like fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).
Cellular Assays
To assess the activity of these compounds in a biological context, cellular assays are employed. For instance, the antiproliferative effects of these compounds are evaluated against various human cancer cell lines.[5] This is often done using assays that measure cell viability, such as the MTT or MTS assay.
In Vivo Efficacy Models
Promising compounds are further evaluated in animal models of disease. For example, the efficacy of a pyrazolo[1,5-a]pyridine-3-carboxamide derivative was assessed in a Mycobacterium tuberculosis H37Ra infected mouse model, where the bacterial burden was significantly reduced.[3]
Signaling Pathway Involvement
Pyrazolo[1,5-a]pyridine derivatives have been identified as potent modulators of several key signaling pathways implicated in cancer and inflammatory diseases.
PI3Kδ Signaling Pathway
The Phosphoinositide 3-kinase δ (PI3Kδ) is a crucial enzyme in the PI3K/Akt/mTOR signaling pathway, which governs cell proliferation, growth, and survival.[1][6] Certain pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors, making them attractive candidates for the treatment of B-cell malignancies and inflammatory diseases.[1][6][7]
Caption: PI3Kδ Signaling Pathway Inhibition.
IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[2] Dysregulation of this pathway is linked to various inflammatory diseases. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent IRAK4 inhibitors.[2]
Caption: IRAK4 Signaling Pathway Inhibition.
Trk Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a vital role in the development and function of the nervous system.[8][9] Aberrant Trk signaling, often due to gene fusions, is a driver in various cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a key feature of several clinically approved and investigational Trk inhibitors.[5][8]
Caption: Trk Signaling Pathway Inhibition.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Solubility Profile of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the aqueous and solvent solubility of Pyrazolo[1,5-a]pyridine-4-carboxylic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the established experimental protocols necessary for its determination. Understanding the solubility of this compound is critical, as the pyrazolo[1,5-a]pyrimidine scaffold is a key feature in many compounds developed as kinase inhibitors for therapeutic applications, particularly in oncology.[1][2]
Solubility is a fundamental physicochemical property that significantly influences a drug candidate's behavior, from its performance in biological assays to its ultimate bioavailability in vivo.[3] Poor aqueous solubility can be a major obstacle in drug development, leading to challenges in formulation and potentially unreliable data in preclinical studies.[4] Therefore, a thorough characterization of the solubility of this compound is an essential step in its evaluation as a potential therapeutic agent.
Quantitative Solubility Data
The following table is provided as a template for summarizing experimentally determined solubility data for this compound in various solvents and conditions. Researchers should populate this table with their own findings to facilitate comparison and analysis.
| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (µM) | Method Used |
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | Thermodynamic | ||
| Simulated Gastric Fluid (SGF) | 37 | 1.2 | Thermodynamic | ||
| Simulated Intestinal Fluid (SIF) | 37 | 6.8 | Thermodynamic | ||
| Water | 25 | Neutral | Thermodynamic | ||
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Thermodynamic | ||
| Ethanol | 25 | N/A | Thermodynamic | ||
| Methanol | 25 | N/A | Thermodynamic | ||
| Acetonitrile | 25 | N/A | Kinetic | ||
| Aqueous Buffer + 2% DMSO | 25 | 7.4 | Kinetic |
Experimental Protocols
Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.[5] Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, often generated from a DMSO stock, and is typically used in high-throughput screening settings.[3][5]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[7]
Methodology:
-
Preparation of Materials:
-
Accurately weigh approximately 1-2 mg of solid this compound into several glass vials.[7]
-
Prepare the desired solvent systems (e.g., phosphate-buffered saline pH 7.4, water, ethanol).
-
-
Incubation:
-
Add a precise volume (e.g., 1 mL) of the chosen solvent to each vial containing the compound.[7]
-
Ensure there is an excess of solid material that does not dissolve.[8]
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[8][9]
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[6][8] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[9]
-
-
Sample Separation:
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Separate the saturated supernatant from the excess solid. This can be achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4][10] This step must be performed carefully to avoid disturbing the equilibrium.[8]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the concentration of the compound in the filtered or centrifuged supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
-
Construct a calibration curve from the standard solutions to determine the concentration of the compound in the experimental samples.[12]
-
-
Data Analysis:
-
The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure reproducibility.
-
Kinetic Solubility Determination: Nephelometric (Turbidimetric) Assay
Kinetic solubility is often measured in early drug discovery to quickly assess a compound's propensity to precipitate from a supersaturated solution.[10] The nephelometric assay is a high-throughput method that measures this by detecting light scattering from particles that form as the compound precipitates.[3][13]
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound, typically 10-20 mM, in 100% Dimethyl Sulfoxide (DMSO).[14]
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.
-
Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer in the first row of wells to create a supersaturated solution.[3][13] The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[14]
-
Perform serial dilutions of this solution across the plate to create a range of compound concentrations.[3]
-
-
Incubation and Measurement:
-
Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[10][13]
-
Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[13]
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the baseline.
-
The concentration at which the compound begins to precipitate is identified as its kinetic solubility limit.
-
Contextual Signaling Pathway
Pyrazolo[1,5-a]pyrimidine derivatives are frequently investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates a generic kinase signaling cascade that is often a target for such inhibitors. The binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface triggers a cascade of phosphorylation events that ultimately leads to cell proliferation and survival. Inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold can block this pathway by competing with ATP for binding to the kinase domain of the receptor or downstream kinases.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. quora.com [quora.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. enamine.net [enamine.net]
- 11. evotec.com [evotec.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
A Technical Guide to Pyrazolo[1,5-a]pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Pyrazolo[1,5-a]pyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Molecular Data
This compound is a bicyclic aromatic compound featuring a fused pyrazole and pyridine ring system, with a carboxylic acid substituent at the 4-position. Its chemical properties are foundational to its role as a scaffold in the development of novel therapeutic agents.
| Property | Data | Reference |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| CAS Number | 55899-41-7 | [1] |
The molecular weight is calculated based on the standard atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u).
Synthesis and Experimental Protocols
The synthesis of pyrazolo[1,5-a]pyridine derivatives is a well-established area of organic chemistry, with various methodologies developed to achieve this heterocyclic core. While specific protocols for the 4-carboxylic acid isomer are less commonly detailed in readily available literature, general synthetic strategies for this class of compounds can be adapted. A prevalent method involves the cycloaddition of N-aminopyridinium ylides with appropriate alkynes or alkenes.
A general experimental workflow for the synthesis of functionalized pyrazolo[1,5-a]pyridines is outlined below:
One documented approach for the synthesis of related pyrazolo[1,5-a]pyridine derivatives involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[2] This reaction proceeds under metal-free conditions and offers a regioselective route to this heterocyclic system.[2] Further functional group transformations would be necessary to install the carboxylic acid at the 4-position.
Biological Significance and Therapeutic Potential
The pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. While specific biological activities for the 4-carboxylic acid isomer are not extensively documented in public literature, the broader family of pyrazolo[1,5-a]pyridines has been investigated for a range of therapeutic applications.
These derivatives have shown potential as:
-
Kinase Inhibitors: Certain pyrazolo[1,5-a]pyridine derivatives have been explored as inhibitors of AXL and c-MET kinases, which are implicated in cancer progression.
-
Anti-inflammatory Agents: The pyrazolo[1,5-a]quinazoline scaffold, a related structure, has demonstrated anti-inflammatory properties.
-
Antiviral and Antitumor Agents: The fused heterocyclic system is a core component in various compounds with reported antitumor and antiviral activities.
The carboxylic acid functional group on the 4-position of the pyrazolo[1,5-a]pyridine ring provides a key handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for screening and drug development. This functional group can be converted into esters, amides, and other functionalities to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The synthesis of pyrazolo linked pyridine carboxylic acids is also noted as a key intermediate step in the production of the anticoagulant drug Apixaban.[3]
It is important to note that while the pyrazolo[1,5-a]pyridine core is associated with a range of biological activities, the specific profile of this compound would require dedicated biological screening and investigation.
Conclusion
This compound, with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol , represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis can be approached through established methods for the construction of the pyrazolo[1,5-a]pyridine core, followed by appropriate functionalization. The rich biological activity profile of the parent scaffold underscores the potential of this specific isomer as a target for further research and development in the pharmaceutical and life sciences sectors.
References
The Multifaceted Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological activities of pyrazolo[1,5-a]pyridine derivatives, with a focus on their anticancer, antitubercular, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Pyrazolo[1,5-a]pyridine derivatives have emerged as a promising class of anticancer agents, often exhibiting their effects through the inhibition of various protein kinases involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various pyrazolo[1,5-a]pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine derivative 9 [1] | MCF7 (Breast) | 21.045 |
| Pyrazolo[1,5-a]pyrimidine derivative 9 [1] | HCT116 (Colon) | 13.575 |
| Pyrazolo[1,5-a]pyrimidine derivative 12c [1] | HCT116 (Colon) | 13.575 |
| Pyrazolo[1,5-a]pyrimidine derivative 13c [1] | PC3 (Prostate) | 5.195 |
| Pyrazolo[1,5-a]pyrimidine derivative 7d [2] | HCT-116 (Colon) | >100 µg/mL |
| Pyrazolo[1,5-a]pyrimidine derivative 11a [2] | HCT-116 (Colon) | >100 µg/mL |
| Pyrazolo[1,5-a]pyrimidine derivative 14a [3] | HCT116 (Colon) | 0.0020 |
Note: Some of the referenced data is for the closely related pyrazolo[1,5-a]pyrimidine scaffold, highlighting a general trend of activity for this class of fused pyrazoles.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2][4][5][6]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Cancer cell lines
-
Culture medium
-
Test compounds (pyrazolo[1,5-a]pyridine derivatives)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 μL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: After incubation, treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Caption: Workflow of the MTT assay for determining anticancer activity.
Caption: Generalized signaling pathway for anticancer pyrazolo[1,5-a]pyridines.
Antitubercular Activity
A significant area of research for pyrazolo[1,5-a]pyridine derivatives is their potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. Pyrazolo[1,5-a]pyridine-3-carboxamides, in particular, have demonstrated remarkable efficacy.[7][8][9]
Quantitative Antitubercular Activity Data
The in vitro antitubercular activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the mycobacteria.
| Compound ID/Reference | M. tuberculosis Strain | MIC (µM) | MIC (µg/mL) |
| Compound 5k [7] | H37Rv | 0.011 - 0.223 | - |
| Compound 5k [7] | MDR-TB Strains | 0.011 - 0.223 | - |
| Hybrid 7 [9] | H37Rv | - | 0.006 |
| Hybrid 7 [9] | Drug-resistant strains | - | 0.003 - 0.014 |
| Compound 6j | H37Rv | - | <0.002 |
| Compound 6j | INH-resistant | - | <0.002 |
| Compound 6j | RMP-resistant | - | <0.002 |
| Compound 6a [10] | H37Rv | - | <0.02 |
| Compound 6f [10] | H37Rv | - | <0.02 |
| Compound 6n [10] | H37Rv | - | <0.02 |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis.[11][12][13][14][15] The assay relies on the reduction of the Alamar Blue reagent by metabolically active mycobacteria.
Materials:
-
96-well microplate
-
M. tuberculosis H37Rv or other strains
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue reagent
-
Test compounds
-
Standard antitubercular drugs (e.g., isoniazid, rifampicin)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis in Middlebrook 7H9 broth.
-
Inoculation: Inoculate each well containing the test compound with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add the Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
Anti-inflammatory Activity
Pyrazolo[1,5-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[3][16]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity is often quantified by measuring the inhibition of NF-κB transcriptional activity in a cell-based reporter assay.
| Compound ID/Reference | Assay | IC50 |
| Compound 13i (Pyrazolo[1,5-a]quinazoline) [3] | LPS-induced NF-κB inhibition | < 50 µM |
| Compound 16 (Pyrazolo[1,5-a]quinazoline) [3] | LPS-induced NF-κB inhibition | < 50 µM |
| Compound 51 (Polysubstituted pyridine) [17] | NF-κB activity inhibition | 172.2 ± 11.4 nM |
Note: The referenced data is for structurally related compounds, indicating the potential of the broader class of pyrazole-fused heterocycles as anti-inflammatory agents.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by using a reporter gene (luciferase) under the control of NF-κB response elements.[18][19][20][21][22]
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the pyrazolo[1,5-a]pyridine derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway and incubate for a further 6-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated control, and the IC50 value is determined.
Caption: Inhibition of the NF-κB signaling pathway by pyrazolo[1,5-a]pyridines.
Other Biological Activities
Beyond the major areas highlighted, pyrazolo[1,5-a]pyridine derivatives have shown potential in other therapeutic areas, including:
-
Antimicrobial Activity: Some derivatives have demonstrated activity against various bacterial and fungal strains, with their efficacy determined by Minimum Inhibitory Concentration (MIC) assays.[23]
-
Neuroprotective Effects: Certain pyrazolo[1,5-a]pyridine analogs are being explored for their potential in treating neurodegenerative diseases.
-
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism: This class of compounds has been investigated for its potential in treating stress-related disorders by acting as antagonists of the CRF1 receptor.[24][25][26][27]
Conclusion
The pyrazolo[1,5-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives of this heterocyclic system have demonstrated a broad spectrum of potent biological activities, most notably in the areas of oncology, infectious diseases, and inflammation. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and safety of these compounds for potential clinical applications. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to Pyrazolo[1,5-a]pyridine-4-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. This bicyclic structure, consisting of a fused pyrazole and pyridine ring, serves as a versatile framework for the design of novel therapeutic agents. Among its many derivatives, Pyrazolo[1,5-a]pyridine-4-carboxylic acid has emerged as a compound of significant interest due to its potential as a key intermediate in the synthesis of bioactive molecules and as a pharmacologically active agent in its own right. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, biological evaluation, and potential applications in drug discovery and development.
Synthesis of this compound and its Derivatives
The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through the cyclocondensation of N-aminopyridinium salts with various reagents. While a direct, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be inferred from the synthesis of its ester and amide derivatives, followed by hydrolysis.
A common synthetic strategy involves the preparation of a substituted pyrazolo[1,5-a]pyridine ester, which can then be hydrolyzed to the corresponding carboxylic acid. For instance, the synthesis of related pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[1] Another approach involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with α,β-unsaturated ketones.
General Synthetic Workflow:
Caption: General synthetic route to this compound.
Experimental Protocols:
While a specific protocol for the title compound is elusive, a general procedure for the synthesis of a related pyrazolo[1,5-a]pyridine-3-carboxylate and its subsequent hydrolysis to the carboxylic acid is presented below, which can be adapted for the 4-carboxylic acid derivative.
Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate:
-
Step 1: N-amination of 2,6-lutidine. To a solution of 2,6-lutidine in a suitable solvent, an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) is added. The reaction mixture is stirred at room temperature to yield the corresponding N-aminopyridinium salt.
-
Step 2: 1,3-Bipolar Cycloaddition. The N-aminopyridinium salt is then reacted with ethyl propiolate in the presence of a base (e.g., potassium carbonate) in a solvent like DMF. The mixture is heated to facilitate the cycloaddition reaction, affording the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.[2]
Hydrolysis to Pyrazolo[1,5-a]pyridine-3-carboxylic Acid:
-
The synthesized ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.
-
The reaction mixture is heated under reflux until the ester is completely hydrolyzed, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is then collected by filtration, washed with water, and dried.[2][3]
Biological Activities and Therapeutic Potential
Pyrazolo[1,5-a]pyridine derivatives have demonstrated a wide spectrum of biological activities, primarily as inhibitors of various protein kinases, positioning them as promising candidates for the development of targeted therapies, particularly in oncology.
Kinase Inhibition:
The pyrazolo[1,5-a]pyridine scaffold is a well-established hinge-binding motif for many protein kinases. The nitrogen atoms in the pyrazole and pyridine rings can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.
Derivatives of the pyrazolo[1,5-a]pyridine core have been reported to inhibit a range of kinases, including:
-
SRC Kinase: Certain pyrazolopyrimidines have shown potent and selective inhibition of SRC family kinases.[4]
-
PI3 Kinase: A series of pyrazolo[1,5-a]pyridines were identified as selective inhibitors of the p110α isoform of PI3 kinase, with potent anti-proliferative activity in cancer cell lines.[5]
-
Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the discovery of highly selective and potent inhibitors of CK2.[6]
-
Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework for the development of Trk inhibitors, with some derivatives showing nanomolar potency.[7]
-
IRAK4: 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[3]
Anticancer Activity:
The kinase inhibitory activity of pyrazolo[1,5-a]pyridine derivatives translates into significant anticancer potential. These compounds have been evaluated against various cancer cell lines, demonstrating potent cytotoxic and anti-proliferative effects.
Quantitative Data on Biological Activity of Pyrazolo[1,5-a]pyridine Derivatives:
| Compound Class | Target/Cell Line | IC50/Activity | Reference |
| Pyrazolo[1,5-a]pyrimidines | HCT-116 cell line | IC50 = 1.51 µM (for compound 5h) | [1] |
| Pyrazolo[1,5-a]pyrimidines | MCF-7 cell line | IC50 = 7.68 µM (for compound 6c) | [1] |
| Pyrazolo[1,5-a]pyrimidines | Tubulin polymerization | Average IC50 = 24.8 nM and 28 nM | [1] |
| Pyrazolo[1,5-a]pyridines | p110α PI3 Kinase | IC50 = 0.9 nM (for compound 5x) | [5] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxamides | TrkA | IC50 = 0.2 nM and 0.4 nM | [7] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxamides | TrkA, TrkB, TrkC | IC50 values in the low nanomolar range | [7] |
Antitubercular Activity:
Interestingly, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have also been designed and synthesized as novel anti-Mycobacterium tuberculosis (Mtb) agents. These compounds have shown promising in vitro potency with nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant Mtb strains.[2][8]
Signaling Pathway Visualization
The kinase inhibitory profile of pyrazolo[1,5-a]pyridine derivatives suggests their interference with key cellular signaling pathways implicated in cancer and inflammation. For instance, inhibition of PI3K would impact the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Illustrative PI3K/Akt/mTOR Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Biological Screening of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological screening assays relevant to the evaluation of Pyrazolo[1,5-a]pyridine-4-carboxylic acid and its derivatives. The protocols detailed below are designed to guide researchers in assessing the therapeutic potential of this chemical scaffold, which has shown promise in various disease areas including oncology, inflammation, and infectious diseases.[1][2][3]
Overview of Biological Activities
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] Derivatives of this core have been extensively explored for their potential as:
-
Kinase Inhibitors: A primary area of investigation for pyrazolo[1,5-a]pyrimidine derivatives has been in the development of protein kinase inhibitors for cancer therapy.[4] These compounds have shown inhibitory activity against a range of kinases including Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinase delta (PI3Kδ), Lymphocyte-specific kinase (Lck), and Interleukin-1 receptor-associated kinase 4 (IRAK4).[5][6][7][8]
-
Anti-Cancer Agents: Beyond specific kinase inhibition, these compounds have demonstrated broad anti-tumor activities.[9][10][11] Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, including those from lung, breast, colon, and prostate cancers.[12]
-
Anti-Inflammatory Agents: Certain derivatives have been identified as potent inhibitors of inflammatory pathways, such as the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[13]
-
Antitubercular Agents: The scaffold has also been investigated for its potential in treating infectious diseases, with some derivatives showing excellent potency against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[14][15][16]
Key Biological Screening Assays
A tiered approach is recommended for the biological evaluation of novel this compound derivatives. This typically involves initial in vitro screening to determine potency and selectivity, followed by cell-based assays to assess cellular activity and mechanism of action, and finally, in vivo studies for efficacy and pharmacokinetic properties.
Biochemical Assays: Kinase Inhibition
Objective: To determine the direct inhibitory effect of the test compounds on the activity of specific protein kinases.
Principle: These assays measure the ability of a compound to block the phosphorylation of a substrate by a kinase. This can be quantified using various detection methods, such as fluorescence, luminescence, or radioactivity.
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 12 | TrkA | 1 - 100 | [5] |
| 13 | TrkA | 1 - 100 | [5] |
| 14 | Trk | < 10 | [5] |
| 15 | Trk | < 10 | [5] |
| 25 | TrkA, TrkB, TrkC | < 1 | [5] |
| 26 | TrkA, TrkB, TrkC | < 1 | [5] |
| 27 | TrkA, TrkB, TrkC | < 1 | [5] |
| 32 | TrkA, TrkB, TrkC | 1.9, 3.1, 2.3 | [5] |
| 33 | TrkA, TrkB, TrkC | 3.2, 5.5, 3.3 | [5] |
| 34 | TrkA, TrkB, TrkC | 1.8, 4.1, 2.3 | [5] |
| 35 | TrkA, TrkB, TrkC | 2.5, 3.1, 2.6 | [5] |
| 36 | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | [5] |
| 42 | TrkA, ALK2 | 87, 105 | [5] |
| 54 | PI3Kδ | 2.8 | [6] |
| 1 | IRAK4 | 110 | [8] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the assay plate, add the test compound, kinase, and substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the luminescent detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Assays: Cytotoxicity and Anti-Proliferation
Objective: To assess the effect of the test compounds on the viability and proliferation of cancer cells.
Principle: These assays measure cellular metabolic activity or total protein content as an indicator of cell viability. Common assays include MTT, SRB, and CellTiter-Glo®.
Data Presentation:
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| 42 | KM12 | Anti-proliferative | 0.82 | [5] |
| 42 | EKVX | Anti-proliferative | 4.13 | [5] |
| 43 | MCF7 | Anti-proliferative | 3.36 | [5] |
| 43 | HCT116 | Anti-proliferative | 1.40 | [5] |
| 43 | EKVX | Anti-proliferative | 3.49 | [5] |
| 5h | HCT-116 | Cytotoxicity | 1.51 | [9] |
| 6c | MCF-7 | Cytotoxicity | 7.68 | [9] |
| 11a, 11e | SiHa, A549, MCF-7, Colo-205 | MTT | Potent | [9] |
| 6a-c | MCF-7 | Cytotoxicity | 10.80 - 19.84 | [17] |
| 6a-c | Hep-2 | Cytotoxicity | 8.85 - 12.76 | [17] |
Experimental Protocol: MTT Cell Viability Assay
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Step-by-step workflow for the MTT cell viability assay.
Anti-Inflammatory Assays
Objective: To evaluate the ability of the test compounds to modulate inflammatory responses in a cellular context.
Principle: A common method is to measure the inhibition of NF-κB activation in response to an inflammatory stimulus like LPS. This can be achieved using reporter gene assays where the expression of a reporter protein (e.g., secreted alkaline phosphatase, SEAP) is under the control of an NF-κB-inducible promoter.
Data Presentation:
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| 13i | THP-1Blue | NF-κB Inhibition | < 50 | [13] |
| 16 | THP-1Blue | NF-κB Inhibition | < 50 | [13] |
| 13b | THP-1Blue | NF-κB Inhibition | 4.8 | [13] |
Experimental Protocol: NF-κB Reporter Assay
-
Reagents and Materials:
-
THP-1Blue™ NF-κB reporter cells
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 620-655 nm
-
-
Procedure:
-
Seed THP-1Blue™ cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.
-
Transfer a small aliquot of the cell culture supernatant to a new 96-well plate.
-
Add QUANTI-Blue™ Solution to each well and incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm.
-
Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Simplified PI3K/Akt signaling pathway.
Conclusion
The this compound scaffold represents a versatile starting point for the development of novel therapeutics. The assays and protocols outlined in these application notes provide a robust framework for the initial biological characterization of new derivatives. A systematic approach to screening will enable the identification of lead compounds with promising activity and selectivity for further preclinical development.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[1,5a]pyrimidines as orally active inhibitors of Lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Pyrazolo[1,5-a]pyridine Derivatives in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine scaffolds in kinase inhibitor assays. This class of compounds has emerged as a privileged scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a wide range of protein kinases implicated in diseases such as cancer and inflammation.[1][2][3] This document offers detailed experimental protocols for common kinase inhibitor assays, a summary of reported inhibitory activities, and visual representations of a key signaling pathway and experimental workflows.
Introduction to Pyrazolo[1,5-a]pyridines as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine core structure is a key pharmacophore found in numerous kinase inhibitors, including two of the three FDA-approved drugs for NTRK fusion cancers.[4][5] Derivatives of this scaffold have been shown to target a variety of kinases, acting as both ATP-competitive and allosteric inhibitors.[1][2] Their versatile synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.[2][3] This has led to the development of inhibitors for kinases such as B-Raf, MEK, EGFR, PI3K, CK2, CDK2, and Trk.[2][4][6][7][8]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against several protein kinases. This data is compiled from multiple research publications and demonstrates the broad applicability and high potency of this compound class.
| Compound/Derivative Class | Target Kinase(s) | Reported IC50/K D | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine Derivatives | PI3Kδ | IC50 = 2.8 nM (for compound 54) | [6] |
| Pyrazolo[1,5-a]pyridine Derivatives | p110α (PI3K) | IC50 = 0.9 nM (for compound 5x) | [9] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | TrkA, TrkB, TrkC | IC50 values in the low nM range (e.g., 1.4 nM, 2.4 nM, 1.9 nM for compound 36) | [4] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | CDK2 / TRKA (dual) | IC50 = 0.09 µM (CDK2) and 0.45 µM (TRKA) for compound 6t | [7] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | EGFR | IC50 = 8.4 nM (for compound 9b) | [10] |
| Macrocyclic Pyrazolo[1,5-a]pyrimidine | CK2 | K D = 12 nM (for compound IC20) | [11][12] |
| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | IC50 = 110 nM (for compound 1) | [13] |
Experimental Protocols
Detailed methodologies for common biochemical kinase inhibitor assays are provided below. These protocols are generalized and may require optimization for specific kinases, substrates, and inhibitors.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luminescent reaction.[1][3]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Pyrazolo[1,5-a]pyridine inhibitor (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 1-5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 2-10 µL of the kinase enzyme solution.
-
Initiate the kinase reaction by adding 2-10 µL of a mixture containing the substrate and ATP.
-
The final reaction volume is typically 5-25 µL.
-
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 5-25 µL) to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP Detection: Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume (e.g., 10-50 µL) to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay
HTRF® assays are based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665). In a typical kinase assay format, a biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are then added. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
Pyrazolo[1,5-a]pyridine inhibitor (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-XL665 (SA-XL665)
-
HTRF® detection buffer containing EDTA (to stop the reaction)
-
Low-volume, white 384-well plates
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the inhibitor in DMSO. Prepare solutions of the kinase, biotinylated substrate, and ATP in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted inhibitor or vehicle to the wells.
-
Add 4 µL of the kinase solution.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the substrate and ATP mixture to start the reaction.
-
-
Incubation: Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Add 10 µL of the HTRF® detection buffer containing the Europium-labeled antibody and SA-XL665 to stop the reaction and initiate the detection process.
-
Incubation: Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The HTRF® ratio (665 nm / 620 nm * 10,000) is proportional to the amount of substrate phosphorylation. Calculate the percent inhibition and determine the IC50 value.
Visualizations
Signaling Pathway: Raf-MEK-ERK Cascade
The Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The B-Raf kinase is a key component of this pathway, and its inhibition is a therapeutic strategy for various cancers.[14] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of B-Raf.[8][15][16]
Caption: The Raf-MEK-ERK signaling pathway and the point of inhibition by Pyrazolo[1,5-a]pyridine derivatives.
Experimental Workflow: In Vitro Kinase Inhibitor Assay
The following diagram illustrates a typical workflow for an in vitro biochemical kinase inhibitor assay, from initial compound handling to final data analysis.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. revvity.com [revvity.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ulab360.com [ulab360.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ulab360.com [ulab360.com]
- 15. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle zur Derivatisierung von Pyrazolo[1,5-a]pyridin-4-carbonsäure für das Screening
Anwendungsgebiet: Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Synthese einer Bibliothek von Pyrazolo[1,5-a]pyridin-4-carboxamid-Derivaten aus Pyrazolo[1,5-a]pyridin-4-carbonsäure. Diese Derivate eignen sich für das Screening in der Wirkstoffforschung, insbesondere zur Identifizierung von Inhibitoren für Proteinkinasen wie AXL, c-MET und PI3Kδ, die bei verschiedenen Krebsarten und entzündlichen Erkrankungen eine Rolle spielen.
Einleitung
Pyrazolo[1,5-a]pyridine sind eine wichtige Klasse von heterozyklischen Verbindungen, die aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich antitumoraler, entzündungshemmender und antimikrobieller Eigenschaften, in der medizinischen Chemie große Aufmerksamkeit auf sich gezogen haben. Insbesondere Derivate, die am C4-Atom des Pyridinrings modifiziert sind, haben sich als vielversprechende Gerüste für die Entwicklung von niedermolekularen Inhibitoren erwiesen. Die Carbonsäurefunktion an dieser Position bietet einen idealen Anknüpfungspunkt für die Einführung einer Vielzahl von funktionellen Gruppen durch Amidkopplungsreaktionen, was die Erstellung diverser Molekülbibliotheken für das Hochdurchsatz-Screening ermöglicht.
Diese Protokolle bieten eine detaillierte Anleitung zur Amidkopplung von Pyrazolo[1,5-a]pyridin-4-carbonsäure mit einer Auswahl an primären und sekundären Aminen unter Verwendung von HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) als Kupplungsreagenz.
Experimentelle Protokolle
Allgemeines Protokoll zur Synthese von Pyrazolo[1,5-a]pyridin-4-carboxamiden
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von N-substituierten Pyrazolo[1,5-a]pyridin-4-carboxamiden durch HATU-vermittelte Amidkopplung.
Materialien:
-
Pyrazolo[1,5-a]pyridin-4-carbonsäure
-
Verschiedene primäre oder sekundäre Amine (z. B. Anilin-Derivate, Benzylamine, heterozyklische Amine)
-
HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat)
-
N,N-Diisopropylethylamin (DIPEA)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasser (destilliert)
-
Magnesiumsulfat (MgSO₄), wasserfrei
-
Argon- oder Stickstoffatmosphäre
-
Standard-Glasgeräte für die organische Synthese
-
Magnetrührer und Heizplatte
-
Rotationsverdampfer
-
Geräte für die Säulenchromatographie (Kieselgel)
Prozedur:
-
Reaktionsaufbau: In einem trockenen, mit einem Magnetrührstab versehenen Rundkolben werden Pyrazolo[1,5-a]pyridin-4-carbonsäure (1,0 Äquiv.), das entsprechende Amin (1,1 Äquiv.) und HATU (1,2 Äquiv.) in wasserfreiem DMF (ca. 0,1 M Konzentration bezogen auf die Carbonsäure) gelöst.
-
Basenzugabe: Die Reaktionsmischung wird auf 0 °C in einem Eisbad abgekühlt. Anschließend wird DIPEA (3,0 Äquiv.) langsam zugetropft.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 2-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktionsmischung mit Wasser verdünnt und mehrmals mit Dichlormethan oder Ethylacetat extrahiert. Die vereinigten organischen Phasen werden nacheinander mit gesättigter NaHCO₃-Lösung und Wasser gewaschen.
-
Trocknung und Aufkonzentrierung: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Rotationsverdampfer entfernt.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Pyrazolo[1,5-a]pyridin-4-carboxamid-Derivat zu erhalten. Die Wahl des Laufmittels hängt von der Polarität des jeweiligen Produkts ab (z. B. ein Gradient von Hexan/Ethylacetat).
-
Charakterisierung: Die Identität und Reinheit des Produkts werden durch ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.
Arbeitsablauf der Synthese und des Screenings
The Strategic Application of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid in Fragment-Based Drug Design
Introduction: Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in drug discovery, appearing in numerous inhibitors of key therapeutic targets, particularly protein kinases. Pyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS: 55899-41-7), as a fragment, offers a synthetically tractable starting point with desirable physicochemical properties for FBDD campaigns. Its rigid bicyclic core presents a well-defined vector for chemical elaboration, while the carboxylic acid moiety can serve as a key interaction point with target proteins or as a handle for synthetic modification.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of this compound in fragment-based design.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its evaluation as a viable fragment for screening libraries.
| Property | Value | Source |
| CAS Number | 55899-41-7 | [1][2][3] |
| Molecular Formula | C₈H₆N₂O₂ | [2] |
| Molecular Weight | 162.15 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [2] |
Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds
Application in Fragment-Based Screening
This compound is an ideal candidate for inclusion in fragment screening libraries targeting a variety of protein classes, most notably protein kinases. The pyrazolopyridine scaffold can act as a bioisostere for purines, enabling it to interact with the ATP-binding site of kinases.
Experimental Workflow for Fragment-Based Screening
A typical workflow for a fragment-based screening campaign using this compound is depicted below. This process involves a primary screen to identify binders, followed by orthogonal validation and structural studies to confirm the binding mode and inform subsequent lead optimization.
Experimental Protocols
Detailed methodologies for key experiments in a fragment-screening cascade are provided below.
Protocol 1: Thermal Shift Assay (TSA) for Primary Screening
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify fragments that bind to and stabilize a target protein.
Principle: The binding of a ligand (fragment) to a protein typically increases its thermal stability. This change in the melting temperature (Tm) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.
Materials:
-
Target protein (≥95% purity)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument
Procedure:
-
Prepare the master mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein is typically 2-5 µM, and the dye is at a 5x final concentration.
-
Dispense the master mix: Aliquot the master mix into the wells of a 96- or 384-well PCR plate.
-
Add the fragment: Add this compound to the wells to a final concentration typically ranging from 100 µM to 1 mM. Include appropriate controls (e.g., protein with DMSO, buffer only).
-
Seal and centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal denaturation: Place the plate in a real-time PCR instrument and run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is determined from the inflection point of the sigmoidal melting curve. A significant positive shift in Tm in the presence of the fragment compared to the DMSO control indicates binding.
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
SPR is a label-free technique used to measure the binding affinity and kinetics of fragment-protein interactions in real-time.
Principle: The target protein is immobilized on a sensor chip. When a fragment in solution flows over the surface and binds to the protein, the refractive index at the surface changes, which is detected as a change in the resonance angle of surface plasmons.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Target protein
-
This compound solutions at various concentrations
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Fragment injection: Inject a series of concentrations of this compound over the immobilized protein surface.
-
Data collection: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Data analysis: Analyze the sensorgrams to determine the binding affinity (KD), and association (ka) and dissociation (kd) rate constants. A concentration-dependent binding response confirms a specific interaction.
Protocol 3: Saturation Transfer Difference (STD) NMR for Hit Validation
STD-NMR is a powerful technique to identify and characterize fragment binding to a protein in solution.
Principle: Selective saturation of protein resonances is transferred to a binding ligand via spin diffusion. By subtracting a spectrum with off-resonance irradiation from a spectrum with on-resonance irradiation, a difference spectrum is obtained that only shows signals from the binding fragment.
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
Target protein
-
This compound
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)
Procedure:
-
Sample preparation: Prepare a sample containing the target protein (typically 10-50 µM) and this compound (typically 100-fold molar excess) in the deuterated buffer.
-
Acquire reference spectrum: Acquire a 1D ¹H NMR spectrum of the sample.
-
Set up STD experiment: Set up the STD experiment with selective on-resonance irradiation of protein signals (e.g., in the aliphatic region around 0 ppm) and off-resonance irradiation where no protein or fragment signals are present (e.g., 40 ppm).
-
Data acquisition: Acquire the STD-NMR data.
-
Data processing: Process the data to obtain the difference spectrum. The presence of signals in the difference spectrum corresponding to the protons of this compound confirms binding. The relative intensities of the signals can provide information about which parts of the fragment are in closest proximity to the protein.
Signaling Pathway Context: Targeting Protein Kinases
Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffold have been successfully developed as inhibitors of various protein kinases, such as PI3K, IRAK4, and Pim kinases. These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and inflammation. A generalized kinase signaling pathway that can be targeted by inhibitors derived from this scaffold is shown below.
Quantitative Data Summary
While specific screening data for this compound is not publicly available, the following table presents representative data for inhibitors derived from the closely related pyrazolo[1,5-a]pyrimidine scaffold to illustrate the potential of this chemical class.
| Compound ID | Target Kinase | IC₅₀ (nM) | Ligand Efficiency (LE) | Reference |
| Compound 1 | IRAK4 | 110 | 0.44 | [5] |
| Compound 14 | IRAK4 | < 10 | N/A | [5] |
This data is for illustrative purposes to show the potential of the scaffold.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly those targeting protein kinases. Its favorable physicochemical properties and synthetically accessible scaffold make it an attractive fragment for inclusion in screening libraries. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this fragment in identifying and validating novel hits, paving the way for the development of potent and selective lead compounds. While specific quantitative data for the parent fragment is sparse, the demonstrated success of its derivatives underscores the potential of this privileged scaffold in medicinal chemistry.
References
- 1. 55899-41-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [allbiopharm.com]
- 3. This compound | 55899-41-7 [sigmaaldrich.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Covalent Inhibitors from Pyrazolo[1,5-a]pyridine-4-carboxylic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for designing and developing covalent inhibitors based on the pyrazolo[1,5-a]pyridine-4-carboxylic acid scaffold and its close structural analogs, such as pyrazolo[1,5-a]pyrimidines. The focus is on the development of kinase inhibitors, a prominent area for this class of compounds.
Introduction to Covalent Inhibition with Pyrazolo[1,5-a]pyridine Derivatives
The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine cores are privileged scaffolds in medicinal chemistry, recognized for their utility in developing potent kinase inhibitors.[1][2] These heterocyclic systems can effectively mimic the hinge-binding interactions of ATP in the kinase active site.[2] By incorporating an electrophilic "warhead," these scaffolds can be transformed into covalent inhibitors that form a permanent bond with a nucleophilic amino acid residue in the target protein, often a cysteine.[3] This irreversible mode of action can offer advantages such as prolonged target engagement, increased potency, and improved pharmacokinetic and pharmacodynamic properties.[4]
A notable example of a covalent inhibitor with a related core is Zanubrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which features a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide structure.[5] The development of such inhibitors typically involves a structure-guided design approach to position an acrylamide or similar reactive group to react with a specific cysteine residue, such as Cys481 in BTK.[3]
Data Presentation: Covalent Inhibitors with Pyrazolopyrimidine and Related Scaffolds
The following table summarizes key quantitative data for representative covalent inhibitors based on pyrazolopyrimidine and similar scaffolds, primarily targeting Bruton's tyrosine kinase (BTK). This data illustrates the structure-activity relationships (SAR) and the kinetic parameters that define their covalent inhibition.
| Compound/Inhibitor | Scaffold Type | Target Kinase | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) | Warhead | Reference |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | 1.5 | - | Acrylamide | [5] |
| Acalabrutinib | Dihydroimidazo[1,5-a]pyrazine | BTK | 5.1 | 30,000 | Acrylamide | [4][5] |
| Zanubrutinib | Tetrahydropyrazolo[1,5-a]pyrimidine | BTK | 0.5 | - | Acrylamide | [5] |
| Compound 27 | 4-oxo-4,5-dihydro-3H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide | BTK | - | 12,000 | Acrylamide | [4] |
| PRN1008 (Rilzabrutinib) | Pyrazolo-pyrimidine | BTK | 3.1 | - | Cyanoacrylamide (Reversible Covalent) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful development and characterization of covalent inhibitors. Below are protocols for key experiments.
Protocol 1: Synthesis of a Generic Pyrazolo[1,5-a]pyridine-4-carboxamide Covalent Inhibitor
This protocol outlines a general synthetic route for attaching an acrylamide warhead to a this compound core.
Materials:
-
This compound
-
Amine-linker (e.g., N-Boc-piperazine)
-
Acryloyl chloride
-
Coupling agents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
Procedure:
-
Amide Coupling:
-
Dissolve this compound (1 eq) in DMF.
-
Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3 eq).
-
Stir for 10 minutes at room temperature.
-
Add the amine-linker (e.g., N-Boc-piperazine) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor reaction completion by LC-MS.
-
Upon completion, extract the product with an organic solvent and purify by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (10 eq) dropwise at 0°C.
-
Stir at room temperature for 2-4 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
-
Acrylamide Formation:
-
Dissolve the deprotected amine intermediate in DCM.
-
Cool the solution to 0°C.
-
Add DIPEA (3 eq).
-
Add acryloyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0°C for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the final covalent inhibitor by column chromatography.
-
Protocol 2: Enzyme Kinetic Assay for Irreversible Inhibitors
This protocol determines the kinetic parameters (k_inact and K_I) of a covalent inhibitor.
Materials:
-
Recombinant target kinase (e.g., BTK)
-
ATP
-
Substrate peptide
-
Kinase buffer
-
Covalent inhibitor stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Enzyme Inactivation:
-
Pre-incubate the kinase with varying concentrations of the covalent inhibitor in the kinase buffer at room temperature.
-
Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Activity Measurement:
-
Initiate the kinase reaction by adding a mixture of ATP and substrate peptide to the aliquots from the inactivation step.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.
-
The slope of each line represents the observed rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).[4] The ratio k_inact/K_I represents the second-order rate constant for covalent modification.[4]
-
Protocol 3: Mass Spectrometry Analysis of Protein-Inhibitor Adduct Formation
This protocol confirms the covalent binding of the inhibitor to the target protein.[1]
Materials:
-
Target protein
-
Covalent inhibitor
-
Incubation buffer
-
Mass spectrometer (e.g., LC-ESI-TOF)
Procedure:
-
Incubation:
-
Incubate the target protein with an excess of the covalent inhibitor at a specific temperature (e.g., 37°C) for a set time (e.g., 1-2 hours).
-
Include a control sample with the protein and DMSO (vehicle).
-
-
Sample Preparation:
-
Remove the excess, unbound inhibitor by methods such as dialysis, size-exclusion chromatography, or solid-phase extraction.[1]
-
-
Mass Spectrometry Analysis:
-
Analyze the protein samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein.
-
Compare the mass of the inhibitor-treated protein with the control protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[6]
-
Visualizations
Signaling Pathway
Caption: BTK signaling pathway and its inhibition.
Experimental Workflow
Caption: Covalent inhibitor development workflow.
Logical Relationship
Caption: Mechanism of covalent inhibition.
References
- 1. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Pyrazolo[1,5-a]pyridine-4-carboxylic Acid Analogues as IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4-mediated signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling target for therapeutic intervention. The pyrazolo[1,5-a]pyridine scaffold and its close analogues, such as pyrazolo[1,5-a]pyrimidines, have emerged as promising core structures for the development of potent and selective IRAK4 inhibitors.
This document provides detailed application notes and experimental protocols based on published data for a closely related and well-characterized series of IRAK4 inhibitors: 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides . While specific data for the Pyrazolo[1,5-a]pyridine-4-carboxylic acid scaffold is not extensively available in the public domain, the methodologies and structure-activity relationship (SAR) insights from the pyrazolo[1,5-a]pyrimidine series are highly relevant and transferable for the design and evaluation of novel inhibitors based on the pyrazolo[1,5-a]pyridine core.
IRAK4 Signaling Pathway
IRAK4 is a key upstream kinase in the Myddosome signaling complex. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 recruits IRAK4. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and ultimately the production of pro-inflammatory cytokines and chemokines.
Data Presentation
The following tables summarize the quantitative data for a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide IRAK4 inhibitors, as reported by Tung, R. et al. (2015). This data provides a valuable reference for understanding the potency, cellular activity, and pharmacokinetic properties of this class of compounds.
Table 1: In Vitro Potency and Physicochemical Properties of Lead Compound 1 [1]
| Parameter | Value |
| IRAK4 IC50 (nM) | 110 |
| hPBMC IC50 (nM) | 2300 |
| Ligand Binding Efficiency (LBE) | 0.44 |
| Kinase Selectivity (>100-fold) | 89% (out of 101 kinases) |
| Polar Surface Area (PSA, Å2) | 127 |
| cLogD (pH 7.4) | -1.7 |
| Apparent Permeability (Papp, 10-6 cm/s) | 17 |
Table 2: Structure-Activity Relationship (SAR) of the 5-Position of the Pyrazolopyrimidine Ring [1]
| Compound | R Group at 5-position | IRAK4 IC50 (nM) |
| 10 | 2-Aminoethylamino | 2.1 |
| 11 | Cyclopentane-1,2-diamine | >25 |
| 12 | trans-Cyclohexane-1,2-diamine | 22 |
| 13 | (1S,2R)-Cyclohexane-1,2-diamine | 8.8 |
| 14 | (1R,2S)-Cyclohexane-1,2-diamine | 0.3 |
Table 3: Cellular Potency and Pharmacokinetic Profiles of Optimized Inhibitors [1]
| Compound | hPBMC IC50 (nM) | rWB IC50 (nM) | Rat Clp (mL min-1 kg-1) | Rat %F |
| 14 | 31 | 300 | 25 | 30 |
| 18 | 46 | 130 | 12 | 45 |
| 19 | 12 | 100 | 17 | 60 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors. These protocols can be adapted for the evaluation of novel compounds with the pyrazolo[1,5-a]pyridine scaffold.
Protocol 1: Synthesis of 5-Aminopyrazolo[1,5-a]pyrimidine-3-carboxamides
A general synthetic route for the preparation of the target compounds is outlined below.[1]
Materials:
-
5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
Phosphorus oxychloride (POCl3)
-
Appropriate arylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Appropriate amine for the 5-position substitution
-
Solvents (e.g., DMF, CH2Cl2) and reagents for amide coupling and SNAr reactions.
Procedure:
-
Chlorination: The starting 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid is chlorinated using a reagent such as POCl3 to yield the 5-chloro intermediate.
-
Amide Coupling: The resulting carboxylic acid is coupled with a desired arylamine using a standard peptide coupling reagent like HATU to form the amide.
-
SNAr Reaction: The 5-chloro group is then displaced by a variety of amines via a nucleophilic aromatic substitution (SNAr) reaction to generate the final 5-amino-substituted compounds.
Protocol 2: IRAK4 Biochemical Assay (IC50 Determination)
This protocol outlines a method for determining the in vitro inhibitory activity of compounds against the IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Suitable substrate (e.g., synthetic peptide or Myelin Basic Protein)
-
Test compounds
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions, recombinant IRAK4 enzyme, and the kinase buffer.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ assay, which measures luminescence.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
Protocol 3: Human Peripheral Blood Mononuclear Cell (hPBMC) Assay (Cellular Potency)
This cellular assay measures the ability of the inhibitors to block the production of pro-inflammatory cytokines in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (hPBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
TLR agonist (e.g., R848 for TLR7/8 activation)
-
Test compounds
-
ELISA kit for detecting the cytokine of interest (e.g., IL-6 or TNF-α)
-
96-well cell culture plates
Procedure:
-
Isolate hPBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the hPBMCs in a 96-well plate at a density of approximately 2 x 105 cells per well.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C.
-
Stimulate the cells with a TLR agonist (e.g., R848) to induce cytokine production.
-
Incubate the plates for 18-24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of the target cytokine (e.g., IL-6) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Protocol 4: Rat Pharmacodynamic (PD) Model
This in vivo model assesses the ability of the inhibitors to suppress TLR-agonist-induced cytokine production in rats.[1]
Materials:
-
Male Lewis rats
-
Test compound formulated for oral administration
-
TLR agonist (e.g., R848)
-
Anesthesia
-
Blood collection supplies
-
ELISA kit for rat IL-6
Procedure:
-
Administer the test compound to the rats via oral gavage at various doses.
-
After a specified time (e.g., 1 hour), challenge the rats with an intravenous injection of a TLR agonist (e.g., R848).
-
At a predetermined time point post-challenge (e.g., 2 hours), collect blood samples from the rats.
-
Process the blood to obtain plasma.
-
Measure the concentration of IL-6 in the plasma samples using a rat-specific ELISA kit.
-
Compare the IL-6 levels in the compound-treated groups to a vehicle-treated control group to determine the in vivo efficacy.
Structure-Activity Relationship (SAR) Summary
The development of the 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide series revealed key structural features that influence IRAK4 inhibitory activity.
Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are based on published literature and may require optimization for specific experimental conditions. All work with chemical and biological materials should be conducted in accordance with institutional safety guidelines.
References
Application of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities, including potent anticancer properties.[1] This structural motif, being a purine analogue, can antagonize natural purines in various biological processes, making it a valuable framework for the design of novel therapeutic agents.[1] Derivatives of pyrazolo[1,5-a]pyridine have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][3] This document provides detailed application notes and experimental protocols for the study of Pyrazolo[1,5-a]pyridine-4-carboxylic acid, a representative compound of this class, in cancer research.
Mechanism of Action and Key Signaling Pathways
Pyrazolo[1,5-a]pyridine derivatives primarily exert their anticancer effects by targeting key enzymes in cell signaling pathways, particularly protein kinases. While specific data for this compound is limited, related compounds from the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine classes have been shown to inhibit several critical kinases involved in cancer progression, such as Phosphoinositide 3-kinases (PI3K), Tropomyosin receptor kinases (Trk), and p38 mitogen-activated protein kinase.[3][4][5]
The PI3K/Akt signaling pathway is a major focus for inhibitors based on this scaffold. By inhibiting PI3K, these compounds can block the phosphorylation of Akt, a key downstream effector, thereby impeding tumor cell proliferation, survival, and growth.
Below is a diagram illustrating the general mechanism of action for a Pyrazolo[1,5-a]pyridine-based kinase inhibitor targeting the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by a Pyrazolo[1,5-a]pyridine derivative.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of representative Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines and protein kinases. It is important to note that these are representative data for the scaffold, and the activity of this compound may vary.
| Compound Class | Target Cell Line / Enzyme | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyridine | p110α (PI3K) | 0.9 | [4] |
| Pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 | [3] |
| Pyrazolo[1,5-a]pyrimidine | TrkB | 14 | [3] |
| Pyrazolo[1,5-a]pyrimidine | TrkC | 1 | [3] |
| Pyrazolo[1,5-a]pyrimidine | KM12 (Colon Cancer) | 1 | [3] |
| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | IRAK4 | 110 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the Pyrazolo[1,5-a]pyridine core structure, which can be adapted for the synthesis of the 4-carboxylic acid derivative. A common route involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes.[5]
Materials:
-
Substituted N-aminopyridine
-
Alkyne derivative (e.g., ethyl propiolate for introducing a precursor to the carboxylic acid group)
-
Solvent (e.g., acetonitrile)
-
Palladium catalyst (for subsequent modifications, if necessary)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of N-iminopyridinium ylide: Synthesize the N-iminopyridinium ylide from the corresponding substituted N-aminopyridine.
-
Cycloaddition Reaction: In a round-bottom flask, dissolve the N-iminopyridinium ylide (1 equivalent) and the alkyne derivative (1.2 equivalents) in acetonitrile.
-
Heat the reaction mixture under reflux for the time required for the reaction to complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the desired Pyrazolo[1,5-a]pyridine ester.
-
Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide in a mixture of THF and water).
Caption: General workflow for the synthesis of this compound.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound against a specific protein kinase (e.g., PI3K).
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the kinase, and the substrate.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: A logical workflow for the preclinical evaluation of a novel anticancer compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to target key signaling pathways, particularly protein kinases, provides a strong rationale for further investigation. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish clear structure-activity relationships (SAR), optimize potency and selectivity, and assess their efficacy and safety in preclinical in vivo models. The detailed protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of this important chemical scaffold.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridine-4-carboxylic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Pyrazolo[1,5-a]pyridine-4-carboxylic acid. Our aim is to facilitate a streamlined and efficient experimental workflow by addressing common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed strategy involves a two-step process:
-
1,3-Dipolar Cycloaddition: Reaction of an N-aminopyridinium ylide with an appropriate alkyne, such as ethyl propiolate, to form the ethyl ester of this compound.
-
Hydrolysis: Saponification of the resulting ethyl ester to the desired carboxylic acid.
Q2: How can I prepare the N-aminopyridinium ylide precursor?
A2: N-aminopyridinium ylides are typically generated in situ from the corresponding N-aminopyridinium salts. These salts can be synthesized by the N-amination of pyridine with reagents like hydroxylamine-O-sulfonic acid.
Q3: What are the critical parameters to control for a high-yield 1,3-dipolar cycloaddition reaction?
A3: Key parameters to optimize include the choice of solvent, reaction temperature, and the purity of the reactants. Aprotic solvents like DMF are often used. The reaction may require heating to proceed at an optimal rate. Ensuring the N-aminopyridinium salt is free of impurities is crucial for good yield.
Q4: What conditions are recommended for the hydrolysis of the ethyl ester to the carboxylic acid?
A4: Alkaline hydrolysis using bases like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., ethanol, dioxane) is a standard method. Subsequent acidification will precipitate the carboxylic acid. Careful pH adjustment during work-up is essential for efficient product isolation.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate
Q: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields in this cycloaddition can arise from several factors. Below is a systematic approach to identify and resolve the issue.
| Potential Cause | Recommended Solution |
| Impure N-aminopyridinium Salt | Ensure the N-aminopyridinium salt is pure and dry. Recrystallize if necessary. Impurities can inhibit the formation of the ylide. |
| Inefficient Ylide Formation | The choice of base and reaction conditions for ylide generation is critical. If using a base like triethylamine, ensure it is fresh and added at the correct temperature (often cooled). Consider screening other non-nucleophilic bases. |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature. Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2][3] |
| Incorrect Solvent | The solvent choice affects reactant solubility and reaction kinetics. While DMF is common, consider screening other aprotic polar solvents. |
| Decomposition of Reactants or Product | Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction closely with TLC to determine the optimal reaction time. |
Issue 2: Incomplete or Low-Yield Hydrolysis of the Ester
Q: I am struggling to fully hydrolyze the ethyl ester to the carboxylic acid, or the isolated yield is poor. What can I do?
A: Incomplete hydrolysis or poor recovery can be frustrating. Here are some troubleshooting steps:
| Potential Cause | Recommended Solution |
| Insufficient Base or Reaction Time | Ensure at least one equivalent of base (e.g., LiOH or NaOH) is used. If the reaction is sluggish, increase the reaction time or consider adding more equivalents of the base. Monitor the disappearance of the starting ester by TLC. |
| Suboptimal Solvent System | The ester may have poor solubility in a purely aqueous medium. Use a co-solvent like ethanol, methanol, or dioxane to improve solubility. |
| Difficulty in Product Isolation | Pyridine carboxylic acids can be amphoteric and may have some water solubility.[1] During acidic work-up, carefully adjust the pH to the isoelectric point (typically pH 3-5) to ensure maximum precipitation. Cooling the solution can further aid precipitation. |
| Product Loss During Extraction | If the product does not precipitate well, it may remain in the aqueous layer.[1] In such cases, after neutralization, try extracting with an organic solvent like ethyl acetate or chloroform. Salting out by saturating the aqueous layer with NaCl might improve extraction efficiency.[1] |
Issue 3: Difficulty in Product Purification
Q: My final this compound product is impure. How can I purify it effectively?
A: Purification of polar heterocyclic compounds can be challenging. Here are some common strategies:
| Purification Method | Recommendations |
| Recrystallization | This is the most common method for purifying solid products. Screen various solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to try include ethanol, methanol, acetic acid, or mixtures with water. |
| Column Chromatography | For more challenging purifications, silica gel column chromatography can be employed. Use a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a less polar solvent (e.g., hexanes or dichloromethane). Adding a small amount of acetic acid to the eluent can help to reduce tailing of the acidic product on the silica gel. |
| Acid-Base Extraction | An acid-base work-up can help remove neutral or basic impurities. Dissolve the crude product in a dilute basic solution (e.g., NaHCO₃), wash with an organic solvent like ethyl acetate to remove non-acidic impurities, and then re-precipitate the product by adding acid. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate
This protocol is a generalized procedure based on the 1,3-dipolar cycloaddition reaction.
-
Preparation of N-aminopyridinium salt: In a round-bottom flask, dissolve pyridine in a suitable solvent like dichloromethane. Cool the solution in an ice bath.
-
Add a solution of hydroxylamine-O-sulfonic acid in methanol dropwise with stirring.
-
Allow the reaction to stir at room temperature for several hours.
-
The N-aminopyridinium salt will precipitate. Filter the solid, wash with a cold solvent (e.g., ether), and dry under vacuum.
-
Cycloaddition Reaction: Suspend the N-aminopyridinium salt in an aprotic solvent such as DMF.
-
Add a non-nucleophilic base (e.g., triethylamine) and ethyl propiolate.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress using TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl pyrazolo[1,5-a]pyridine-4-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1-2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ether or dichloromethane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 4.
-
The this compound should precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Data Summary
The following table summarizes representative yields for related pyrazolo[1,5-a]pyridine syntheses found in the literature. Note that reaction conditions can significantly influence the outcome.
| Starting Materials | Product | Yield (%) | Reference |
| N-amino-2-iminopyridine and 1,3-dicarbonyl compound | Substituted pyrazolo[1,5-a]pyridine | 81-90% | [4] |
| 3-amino-1H-pyrazole and β-dimethylaminovinyl ketones | Substituted pyrazolo[1,5-a]pyrimidine | Moderate to High | [3] |
| 5-aminopyrazole and 2-arylmalondialdehydes (Microwave) | Substituted pyrazolo[1,5-a]pyrimidine | >80% | [3] |
Visualized Workflows
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the 1,3-dipolar cycloaddition step.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Pyrazolo[1,5-a]pyridine-4-carboxylic acid and side reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the purification of Pyrazolo[1,5-a]pyridine-4-carboxylic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is expected to be a white to off-white or pale yellow crystalline solid.[1][2] Like its structural isomers and related pyridine carboxylic acids, it is predicted to have a high melting point and be thermally stable.[1][3] It possesses both a weakly basic pyridine nitrogen and an acidic carboxylic acid group, making it an amphoteric compound.[3]
Q2: What is the general solubility profile of this compound?
A2: Based on analogous structures like isonicotinic acid, this compound is expected to be slightly soluble in cold water but significantly more soluble in hot water.[1][3] Its amphoteric nature means it is soluble in both aqueous acidic and basic solutions.[3][4] It generally has low solubility in non-polar organic solvents like hexanes and ether, but may have some solubility in polar organic solvents such as ethanol, particularly upon heating.[3][5]
Q3: My compound is a tan or brown color. Is this normal?
A3: While a pure compound should be white or off-white, crude products from multi-step syntheses can often be colored due to residual reagents, catalysts, or minor, highly colored byproducts. This coloration is a common issue and can typically be resolved through proper purification techniques like recrystallization with activated carbon.
Q4: What is the most common synthetic route that precedes purification?
A4: A frequent final step in the synthesis of this and similar heterocyclic carboxylic acids is the hydrolysis of a corresponding ester precursor (e.g., the methyl or ethyl ester) under basic conditions (like NaOH or KOH), followed by acidic workup to precipitate the carboxylic acid.[2][6] Therefore, the crude product is often isolated directly from an aqueous reaction mixture.
Section 2: Troubleshooting and Purification Guides
This section addresses common issues encountered during the purification of this compound.
| Issue / Observation | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. The compound is more soluble than expected in the chosen solvent. | 1. Reduce the volume of solvent. Aim for a saturated solution at the solvent's boiling point. 2. Cool the crystallization flask in an ice bath for at least 30-60 minutes to maximize crystal formation. 3. Try a less polar solvent system, such as an ethanol/water or acetic acid/water mixture. |
| Product "Oils Out" Instead of Crystallizing | 1. The compound's melting point is lower than the boiling point of the solvent. 2. High concentration of impurities depressing the melting point. | 1. Switch to a lower-boiling point solvent. 2. Add a co-solvent in which the compound is less soluble to induce crystallization. For example, if using hot ethanol, slowly add water until turbidity persists, then reheat to clarify and cool slowly. |
| Persistent Impurities in NMR/LC-MS | 1. Incomplete hydrolysis of the ester precursor. 2. Co-precipitation of starting materials or side products. 3. Trapped inorganic salts from workup. | 1. Re-subject the material to hydrolysis conditions (e.g., reflux in aqueous NaOH) and re-purify. 2. Perform a salt wash. Dissolve the crude acid in a dilute base (e.g., 1M NaOH), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, then re-precipitate the pure acid with HCl. 3. Ensure the precipitated acid is thoroughly washed with cold deionized water before drying. |
| Product is a Fine Powder, Difficult to Filter | 1. The solution was cooled too rapidly ("crashed out"). | 1. Re-dissolve the product in hot solvent and allow it to cool slowly to room temperature without disturbance, then place it in an ice bath. Slow cooling promotes the growth of larger, more easily filterable crystals. |
| Product Remains Colored (Yellow/Brown) After Recrystallization | 1. Presence of highly conjugated, colored impurities. | 1. During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal). Keep the solution hot for 5-10 minutes, then perform a hot filtration through celite or fluted filter paper to remove the carbon before allowing the filtrate to cool. |
Section 3: Side Reactions and Impurity Formation
Q1: What is the most likely impurity if I synthesized the acid via ester hydrolysis?
A1: The most common impurity is the unreacted starting ester (e.g., ethyl pyrazolo[1,5-a]pyridine-4-carboxylate). This occurs if the hydrolysis reaction time was too short, the temperature was too low, or an insufficient amount of base was used. This neutral impurity can often be removed by performing a basic wash as described in the troubleshooting table.
Q2: My synthesis involved a cross-coupling reaction (e.g., Suzuki, Stille) before the final hydrolysis. What impurities should I look for?
A2: You should be vigilant for residual palladium or tin catalysts, as well as boronic acid/ester starting materials or homo-coupled byproducts. These are typically removed by chromatography or by performing the salt wash technique, as they are often insoluble in the aqueous basic solution where your desired product is deprotonated and dissolved.
Q3: Can the Pyrazolo[1,5-a]pyridine ring itself react during purification?
A3: The heterocyclic core is generally stable under standard purification conditions.[3] However, prolonged exposure to very strong acids and high heat could potentially lead to degradation or decarboxylation, though this is unlikely under typical recrystallization protocols.
Section 4: Experimental Protocols
Protocol 1: Purification by Recrystallization from Aqueous Solution
This protocol is ideal for crude material that is mostly the desired product but contains minor impurities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling on a hot plate with stirring.
-
Saturation: Continue adding small portions of hot deionized water until the solid just dissolves. If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, and swirl.
-
Hot Filtration (if carbon was used): Pre-heat a clean flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached ambient temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water, followed by a small amount of a cold, non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This protocol is highly effective for removing neutral or basic impurities, such as unreacted ester starting material.
-
Dissolution: Dissolve the crude product in a suitable volume of 1 M aqueous sodium hydroxide (NaOH) solution.
-
Extraction of Impurities: Transfer the basic solution to a separatory funnel. Extract the solution one or two times with an organic solvent like ethyl acetate or dichloromethane to remove any neutral or basic impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper). A precipitate of the pure carboxylic acid should form.
-
Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum. For highest purity, this product can be subsequently recrystallized using Protocol 1.
Section 5: Data and Visualizations
Data Summary
| Property | Value / Description | Source / Analogy |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| Appearance | White to off-white/yellow crystalline solid | [1][7] |
| Melting Point | Expected >180 °C (high) | Analogy to isomers: 2-COOH (185-195 °C), 3-COOH (199 °C)[7][8] |
| Solubility (Qualitative) | - Slightly soluble in cold water - Soluble in hot water - Soluble in aqueous acid & base - Insoluble in non-polar organics | Analogy to Isonicotinic Acid[1][3] |
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Common impurity source from the ester hydrolysis synthesis route.
References
- 1. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. m.chemicalbook.com [m.chemicalbook.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS#: 16205-46-2 [chemicalbook.com]
Technical Support Center: Functionalization of the Pyrazolo[1,5-a]pyridine Ring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the pyrazolo[1,5-a]pyridine scaffold.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and functionalization of pyrazolo[1,5-a]pyridines in a question-and-answer format.
Question 1: I am getting a low yield in my pyrazolo[1,5-a]pyridine synthesis. What are the common causes and how can I improve it?
Answer:
Low yields in pyrazolo[1,5-a]pyridine synthesis are a frequent problem and can arise from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Purity of Starting Materials: Impurities in your starting materials, especially the aminopyrazole, can significantly interfere with the reaction.
-
Recommendation: Ensure all reactants are of high purity. Recrystallize or purify starting materials if necessary.[1]
-
-
Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.
-
Catalyst: The choice and loading of the catalyst are critical. While acidic catalysts are common, Lewis acids or other specialized catalysts might be more effective for your specific substrate.[1]
-
Solvent: The solvent affects reactant solubility and reaction kinetics. An unsuitable solvent can hinder the reaction. A solvent screen is advisable to find the optimal medium.[1]
-
Temperature and Time: The reaction may require specific temperature control. Some reactions proceed at room temperature, while others need heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
-
Side Reactions: The formation of undesired side products can consume starting materials and reduce the yield of the desired product. For instance, in some cross-dehydrogenative coupling reactions, using a strong Brønsted acid like trifluoroacetic acid (TFA) in excess can lead to side reactions with the N-aminopyridine starting material.[2][3]
-
Recommendation: Carefully review the reaction mechanism to anticipate potential side reactions. Adjusting stoichiometry, temperature, or the choice of catalyst can help minimize side product formation.
-
Question 2: My functionalization reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity is a well-known challenge in the functionalization of the pyrazolo[1,5-a]pyridine ring. The electronic properties of the ring direct electrophilic and nucleophilic attacks to specific positions.
-
Understanding Reactivity: The pyrazolo[1,5-a]pyridine system has distinct reactive sites. For electrophilic substitution, the C3 position is generally the most electron-rich and nucleophilic.[4][5][6] The C7 position is another site susceptible to functionalization, particularly in palladium-catalyzed C-H activation reactions.[7][8]
-
Control through Reaction Conditions:
-
Catalyst Control: In palladium-catalyzed C-H arylations, the choice of catalyst and ligands can dictate the regioselectivity. For example, a phosphine-containing palladium catalyst can favor arylation at the more acidic C7 position, while a phosphine-free catalyst may target the more electron-rich C3 position.[5]
-
Solvent and Additives: The reaction medium can influence the regiochemical outcome. For direct arylation with aryl iodides, additives like cesium fluoride or silver carbonate have been used to selectively afford 3- or 7-arylated products, respectively.[7]
-
-
Strategic Halogenation: Halogenated pyrazolo[1,5-a]pyridines are versatile intermediates for further functionalization via cross-coupling reactions. Regioselective halogenation can be achieved using various reagents and conditions.
-
N-halosuccinimides (NCS, NBS, NIS) are commonly used for halogenation, often at the C3 position.[9][10]
-
A combination of sodium halides (NaX) and an oxidant like potassium persulfate (K₂S₂O₈) in water provides an environmentally friendly method for C3-halogenation.[11]
-
Hypervalent iodine(III) reagents with potassium halide salts in water can also achieve clean and efficient C3-halogenation at room temperature.[9][12]
-
Question 3: I am having trouble with a Palladium-catalyzed cross-coupling reaction on my pyrazolo[1,5-a]pyridine substrate. What are some potential issues?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyrazolo[1,5-a]pyridine core, but they can be challenging.
-
Catalyst Poisoning: The nitrogen atoms in the heterocyclic ring can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[4]
-
Substrate Reactivity: The electronic nature of both the pyrazolo[1,5-a]pyridine and the coupling partner can affect the reaction efficiency. Electron-deficient pyridines can be challenging substrates for C-H activation.[15]
-
Optimizing Reaction Parameters:
-
Catalyst Loading: The amount of palladium catalyst used, often expressed in mol % or ppm, is a critical parameter that needs optimization.[16]
-
Ligand Choice: The appropriate choice of ligand is essential for a successful cross-coupling reaction. Different ligands can influence reactivity, selectivity, and catalyst stability.[13][14]
-
Base and Solvent: The base and solvent system must be carefully chosen to be compatible with the substrates and the catalyst system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of the pyrazolo[1,5-a]pyridine core?
A1: The most prevalent synthetic strategies include:
-
Cyclization Reactions: This is a widely adopted approach, often involving the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents under acidic or basic conditions.[17][18]
-
[3+2] Cycloaddition: This method typically involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes or alkynes.[3][19][20]
-
Three-Component Reactions: These one-pot reactions often involve the condensation of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound.[17][18]
-
Cross-Dehydrogenative Coupling (CDC): This method can be used to form the pyrazolo[1,5-a]pyridine ring from N-amino-2-iminopyridines and β-dicarbonyl compounds, promoted by an acid and an oxidant like molecular oxygen.[2][3]
Q2: How can I introduce a halogen atom onto the pyrazolo[1,5-a]pyridine ring?
A2: Regioselective halogenation is a key functionalization step. Common methods include:
-
Using N-Halosuccinimides (NXS): Reagents like NIS, NBS, and NCS can be used to introduce iodine, bromine, and chlorine, respectively, typically at the C3 position. The reaction conditions, such as the stoichiometry of the NXS reagent, can be varied to achieve mono- or di-halogenation.[10]
-
Oxidative Halogenation: A mixture of a sodium halide (NaX) and an oxidant like K₂S₂O₈ in an aqueous medium can be an effective and green method for C3-halogenation.[11]
-
Hypervalent Iodine Reagents: Using a hypervalent iodine(III) reagent in combination with potassium halide salts in water allows for mild and efficient C3-halogenation at ambient temperature.[9][12]
Q3: What is the significance of pyrazolo[1,5-a]pyridine derivatives in drug discovery?
A3: Pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine scaffold are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. They are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[17][18]
Q4: Which signaling pathways are commonly targeted by pyrazolo[1,5-a]pyridine-based inhibitors?
A4: Pyrazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of several key signaling pathways implicated in cancer and inflammatory diseases:
-
PI3K/Akt/mTOR Pathway: This is a major pathway regulating cell proliferation, growth, and survival. Several pyrazolo[1,5-a]pyridine derivatives have been designed as selective inhibitors of PI3K isoforms (e.g., p110α, PI3Kδ, PI3Kγ).[21][22][23][24]
-
MAPK Signaling Pathways: These pathways, including the p38 MAPK pathway, are involved in cellular responses to stress and inflammation. Pyrazolo[1,5-a]pyridine-based compounds have been investigated as inhibitors of p38 MAP kinase for the treatment of inflammatory diseases.[7][25][26][27]
-
Tropomyosin Receptor Kinase (Trk) Pathway: This pathway is involved in neuronal cell cycle, proliferation, and survival, and its dysregulation is implicated in certain cancers. Pyrazolo[1,5-a]pyrimidine-based molecules are key components in some approved Trk inhibitors.[28]
-
Cyclin-Dependent Kinase (CDK) Pathways: These pathways regulate the cell cycle. Pyrazolo[1,5-a]pyrimidine derivatives have shown potential as dual inhibitors of CDK2 and TRKA kinases.[29]
Experimental Protocols and Data
Protocol 1: Regioselective C3-Iodination of Pyrazolo[1,5-a]pyrimidines
This protocol is adapted from a method utilizing a hypervalent iodine(III) reagent and is performed under aqueous and ambient conditions.[9][12]
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine
-
Potassium iodide (KI)
-
Phenyliodine(III) diacetate (PIDA)
-
Water (H₂O)
Procedure:
-
To a stirred solution of the pyrazolo[1,5-a]pyrimidine (1.0 equiv.) in water, add potassium iodide (1.5 equiv.).
-
Add phenyliodine(III) diacetate (1.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature for the specified time (see table below).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: C3-Iodination of Various Pyrazolo[1,5-a]pyrimidines
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 3 | 90 |
| 2 | 7-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | 3 | 91 |
| 3 | 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | 3 | 86 |
| 4 | 7-Phenylpyrazolo[1,5-a]pyrimidine | 3 | 89 |
| 5 | Pyrazolo[1,5-a]pyrimidine | 3 | 79 |
Data adapted from reference[12].
Protocol 2: Palladium-Catalyzed Direct C7-H Arylation of Pyrazolo[1,5-a]pyridines
This protocol describes a method for the regioselective arylation at the C7 position using an aryl chloride as the coupling partner.[8]
Materials:
-
Substituted pyrazolo[1,5-a]pyridine
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
Procedure:
-
In an oven-dried reaction vessel, combine the pyrazolo[1,5-a]pyridine (1.0 equiv.), aryl chloride (1.5 equiv.), Pd(OAc)₂ (5 mol %), RuPhos (10 mol %), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture at the specified temperature (see table below) with stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: C7-Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides
| Entry | Pyrazolo[1,5-a]azine Substrate | Aryl Chloride | Temperature (°C) | Yield (%) |
| 1 | Pyrazolo[1,5-a]pyridine | 4-Chloroanisole | 120 | 85 |
| 2 | Pyrazolo[1,5-a]pyridine | 4-Chlorotoluene | 120 | 82 |
| 3 | Pyrazolo[1,5-a]pyrimidine | 4-Chloroanisole | 100 | 91 |
| 4 | 2-Methylpyrazolo[1,5-a]pyrimidine | 4-Chloroanisole | 100 | 88 |
Data adapted from reference[8]. Please note that yields can vary based on the specific substrates used.
Visualizations
Caption: General experimental workflow for the functionalization of pyrazolo[1,5-a]pyridines.
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazolo[1,5-a]pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the solubility of Pyrazolo[1,5-a]pyridine-4-carboxylic acid
Welcome to the technical support center for Pyrazolo[1,5-a]pyridine-4-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The low aqueous solubility of this compound can be attributed to its molecular structure. It is a relatively planar, heterocyclic compound, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the individual molecules.[1] High crystal packing energy is often indicated by a high melting point, which hinders dissolution.[1] While the carboxylic acid group provides a site for ionization, the overall hydrophobicity of the pyrazolo-pyridine core dominates in neutral pH environments.
Q2: What are the primary strategies to improve the solubility of this compound?
A2: Strategies can be broadly categorized into physical and chemical modifications.[2]
-
Chemical Modifications: These involve altering the molecule itself or its immediate environment. Key methods include pH adjustment to form a salt in situ, use of co-solvents, and formation of prodrugs.[2][3]
-
Physical Modifications / Formulation Approaches: These methods change the physical form of the compound without altering its chemical structure. Common techniques include creating amorphous solid dispersions with polymers, complexation with cyclodextrins, and particle size reduction (e.g., nanosuspensions).[2][4][5]
Q3: I am starting my experiments. Which solubility enhancement strategy should I try first?
A3: For initial in vitro experiments, the simplest and most effective starting point is pH modification .[6][7] Since the molecule contains a carboxylic acid group, increasing the pH of the aqueous solution above the compound's pKa will deprotonate the acid, forming a more soluble carboxylate salt.[8] This is a rapid and cost-effective method for initial screening and assays.[7] If this is not feasible or sufficient, using a co-solvent like DMSO or ethanol is the next logical step.[5]
Troubleshooting Guides
Problem: My compound precipitates when I add it to my aqueous buffer (e.g., PBS pH 7.4).
-
Cause: At neutral pH, the carboxylic acid group is likely not fully ionized, and the compound's low intrinsic solubility causes it to crash out of solution.
-
Solution 1: pH Adjustment.
-
Action: Prepare your buffer at a higher pH (e.g., 8.0-9.0) to ensure the carboxylic acid is converted to its more soluble salt form.[8] Alternatively, dissolve the compound in a small amount of dilute base (e.g., 0.1 M NaOH) to create a concentrated stock solution of the sodium salt, and then dilute this into your final buffer. Always check the final pH and adjust as necessary for your experiment.
-
-
Solution 2: Use of Co-solvents.
-
Action: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400.[5][9] Add this stock solution to your aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your biological assay.
-
Problem: pH modification is not compatible with my experimental system, and co-solvents are causing toxicity.
-
Cause: The required pH or co-solvent concentration adversely affects cell viability, protein stability, or other experimental parameters.
-
Solution 1: Complexation with Cyclodextrins.
-
Action: Utilize cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] The nonpolar pyrazolo-pyridine part of your molecule can form an inclusion complex with the CD, effectively encapsulating it and increasing its apparent water solubility.[2][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[11]
-
-
Solution 2: Amorphous Solid Dispersions.
-
Action: Create an amorphous solid dispersion (ASD) by dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC).[8][12] The amorphous form of a drug has higher energy and is more soluble than its stable crystalline form.[10] This approach can generate a supersaturated solution upon dissolution, significantly enhancing bioavailability.[10]
-
Problem: I need to achieve a high and stable concentration for in vivo studies, but the solubility is still too low.
-
Cause: Standard methods are not providing the required concentration or stability for animal dosing.
-
Solution 1: Nanosuspensions.
-
Action: Reduce the particle size of the drug to the nanometer range (typically 200-600 nm).[8][9] This drastically increases the surface area-to-volume ratio, leading to a higher dissolution rate according to the Noyes-Whitney equation.[11] Nanosuspensions can be prepared by media milling or high-pressure homogenization and are stabilized by surfactants.[5][8]
-
-
Solution 2: Lipid-Based Formulations.
-
Action: Formulate the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[4][10] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluid, improving drug solubilization and absorption.[13]
-
-
Solution 3: Prodrug Synthesis.
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Converts the acidic drug to a more soluble salt form.[8] | 10 - 1,000+ | Simple, rapid, cost-effective for ionizable drugs.[5][7] | Limited to ionizable drugs; risk of precipitation upon pH change; potential for altered activity. |
| Co-solvents | Reduces the polarity of the solvent system.[5] | 2 - 500 | Simple to prepare; effective for many nonpolar drugs.[5] | Potential for toxicity or altered pharmacology; risk of precipitation on dilution.[5] |
| Cyclodextrins | Forms a host-guest inclusion complex, masking the drug's hydrophobicity.[2] | 5 - 2,000 | Low toxicity; can improve stability; suitable for various administration routes.[11] | Limited by the size of the drug molecule; can be expensive; potential for nephrotoxicity at high doses.[10] |
| Solid Dispersions | Disperses the drug in an amorphous state within a hydrophilic carrier matrix.[8] | 10 - 10,000+ | Significant solubility enhancement; can create supersaturated solutions.[10] | Can be physically unstable (recrystallization); manufacturing can be complex.[3] |
| Nanosuspensions | Increases surface area by reducing particle size to the sub-micron level.[9] | 10 - 1,000 | High drug loading; suitable for poorly soluble drugs in water and oils.[8] | Requires specialized equipment; potential for particle aggregation. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of a Salt Stock Solution:
-
Weigh 10 mg of this compound into a sterile microcentrifuge tube.
-
Add a stoichiometric equivalent of 0.1 M NaOH solution. For a compound with a molecular weight of ~178.15 g/mol , this would be approximately 561 µL.
-
Vortex the solution thoroughly until the solid is completely dissolved. If it doesn't dissolve, add additional 0.1 M NaOH dropwise until a clear solution is achieved.
-
Adjust the final volume with purified water to achieve a desired stock concentration (e.g., 10 mg/mL). This stock is now a sodium salt solution of your compound.
-
-
Dilution into Final Buffer:
-
Serially dilute the stock solution into your final experimental buffer (e.g., cell culture media, PBS).
-
After dilution, verify that the final pH of your solution is within the acceptable range for your experiment. Adjust with dilute HCl or NaOH if necessary.
-
Visually inspect for any signs of precipitation after dilution and equilibration.
-
Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of CD Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v in water). Gently warm and stir the solution to ensure the cyclodextrin is fully dissolved.
-
-
Complexation:
-
Add an excess of this compound powder to the HP-β-CD solution.
-
Seal the container and shake or stir the suspension at room temperature for 24-48 hours to allow for equilibrium to be reached.
-
-
Quantification:
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. This concentration represents the enhanced solubility.
-
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Dissolution:
-
Select a volatile organic solvent in which both the drug and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30, PVP K30) are soluble (e.g., methanol or ethanol).
-
Dissolve a defined ratio of this compound and PVP K30 (e.g., 1:4 w/w) in the chosen solvent.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The goal is to create a thin, solid film on the inside of the flask.
-
-
Drying and Collection:
-
Further dry the solid film under a high vacuum for at least 24 hours to remove any residual solvent.
-
Scrape the resulting solid powder from the flask. This powder is the amorphous solid dispersion.
-
-
Characterization & Use:
-
Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
The resulting powder can be dissolved in an aqueous buffer to assess the improvement in dissolution rate and solubility.
-
Visualizations
Caption: A decision tree to guide researchers in selecting an appropriate solubility enhancement strategy.
Caption: A workflow diagram illustrating the solvent evaporation method for preparing an amorphous solid dispersion.
Caption: A diagram showing the encapsulation of a hydrophobic drug within a cyclodextrin molecule.
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpbr.in [ijpbr.in]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ijpsm.com [ijpsm.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
Reducing off-target effects of Pyrazolo[1,5-a]pyridine-4-carboxylic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-4-carboxylic acid derivatives. The following information is intended to help mitigate and understand potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with kinase inhibitors based on the pyrazolo[1,5-a]pyridine scaffold?
A1: While specific data for this compound derivatives is limited, studies on the closely related Pyrazolo[1,5-a]pyrimidine scaffold provide valuable insights. Off-target effects for this class of compounds often involve interactions with other kinases due to the conserved nature of the ATP-binding pocket. For instance, some derivatives have shown activity against kinases such as VPS34 and the JAK1-JH2 pseudokinase.[1] Additionally, off-target liabilities can include inhibition of non-kinase proteins and ion channels, such as the hERG potassium channel, which is a critical consideration for cardiovascular safety.
Q2: How can I improve the selectivity of my this compound derivative?
A2: Improving selectivity is a key challenge in kinase inhibitor development. Structure-activity relationship (SAR) studies on the related pyrazolo[1,5-a]pyrimidine scaffold suggest that specific structural modifications can enhance selectivity. For example, the addition of a morpholine group has been shown to reduce off-target effects.[2] Strategic modifications to the substituents on the pyrazole and pyridine rings can also influence the selectivity profile. A systematic SAR study exploring different functional groups at various positions is recommended to identify analogs with an improved selectivity profile.
Q3: My compound shows the desired in vitro potency, but I'm observing unexpected or toxic effects in cell-based assays. What could be the cause?
A3: Unexpected cellular phenotypes or toxicity can often be attributed to off-target effects. It is crucial to determine if the observed effect is a result of inhibiting the intended target or an off-target protein. Consider performing a rescue experiment by introducing a drug-resistant mutant of your primary target. If the phenotype is reversed, it is more likely an on-target effect. If not, off-target activity is a probable cause. Additionally, consider performing a kinome scan or a proteome-wide thermal shift assay to identify potential off-target interactors.
Q4: What is a good starting point for determining the optimal concentration of my compound in cellular assays to minimize off-target effects?
A4: To minimize off-target effects, it is recommended to use the lowest concentration of your compound that elicits the desired on-target activity. A dose-response experiment is essential to determine the EC50 (half-maximal effective concentration) for the on-target effect. As a general guideline, concentrations significantly above the in vitro IC50 or Ki value are more likely to engage off-target proteins. It is also important to consider the cellular ATP concentration, as ATP-competitive inhibitors will require higher concentrations in a cellular environment compared to biochemical assays.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High background signal or variability in kinase assays. | 1. Reagent quality: Purity of the compound, enzyme, or substrate. 2. Assay conditions: Sub-optimal buffer composition, ATP concentration, or incubation time. | 1. Confirm the purity of your compound using analytical techniques like HPLC and NMR. Ensure the kinase and substrate are of high quality and stored correctly. 2. Optimize assay conditions, including buffer pH, salt concentration, and ATP concentration (typically at or near the Km for ATP of the target kinase). |
| Discrepancy between biochemical IC50 and cellular EC50. | 1. Cell permeability: The compound may have poor membrane permeability. 2. Cellular ATP concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors. 3. Efflux pumps: The compound may be a substrate for cellular efflux pumps. | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. This is expected for ATP-competitive inhibitors. Consider this when interpreting cellular data. 3. Use efflux pump inhibitors (e.g., verapamil) to see if the cellular potency increases. |
| Observed phenotype does not correlate with known function of the target kinase. | Off-target effects: The compound may be inhibiting other kinases or proteins, leading to the observed phenotype. | 1. Kinase Profiling: Screen your compound against a broad panel of kinases (kinome scan) to identify off-target interactions. 2. Chemical Proteomics: Use techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify protein targets in an unbiased manner. |
Quantitative Data Summary
The following tables summarize selectivity data for compounds based on the related Pyrazolo[1,5-a]pyrimidine scaffold. This data can serve as a reference for understanding potential off-target profiles.
Table 1: Kinase Selectivity of a Pyrazolo[1,5-a]pyrimidine Derivative (RD-I-53) [1]
| Target Kinase | Dissociation Constant (Kd) in µM |
| VPS34 | 0.4 |
| JAK1-JH2 (pseudokinase) | 0.5 |
This data was obtained from a KinomeScan™, a competitive binding inhibition assay.
Table 2: PI3K Isoform Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) |
| Compound A | 18 | 1422 | >25000 | 16902 |
| Compound B | 475 | >10000 | >10000 | >10000 |
Data synthesized from studies on selective PI3Kδ inhibitors with a pyrazolo[1,5-a]pyrimidine core.[3]
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the in vitro potency (IC50) of a this compound derivative against a target kinase.
Materials:
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound derivative in kinase buffer. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions. Include a DMSO-only control.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or DMSO control to the wells of the microplate.
-
Add 10 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km of the kinase).
-
Incubate for 1-2 hours at room temperature or 30°C.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Simplified PI3K/AKT signaling pathway, a common target.
References
Challenges in the scale-up synthesis of Pyrazolo[1,5-a]pyridine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Pyrazolo[1,5-a]pyridine-4-carboxylic acid, a key intermediate in the production of Apixaban.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies involve the cyclization of a substituted pyridine with a hydrazine derivative. One common method is the reaction of a suitably substituted pyridine with ethyl chloroacetate followed by reaction with hydrazine and subsequent hydrolysis. Another approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. The choice of route often depends on the starting material availability, cost, and scalability considerations.
Q2: Why is this compound significant in drug development?
A2: this compound is a crucial building block in the synthesis of Apixaban, a widely used anticoagulant medication. The purity and quality of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).
Q3: What are the key challenges when scaling up the synthesis from lab to pilot plant?
A3: Key challenges during scale-up include:
-
Reaction Control: Maintaining consistent temperature and reaction kinetics can be difficult in larger reactors.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants is crucial for consistent product quality and yield.
-
Impurity Profile: The types and quantities of impurities can change with scale, requiring adjustments to purification methods.
-
Product Isolation and Crystallization: Inducing and controlling crystallization to obtain the desired crystal form and purity can be challenging at a larger scale.
-
Safety: Handling larger quantities of reagents and managing potential exotherms requires careful process safety evaluation.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, several safety precautions are essential. The use of reagents like phosphorus pentachloride requires careful handling due to its reactivity with water. Reactions involving hydrazine hydrate should be conducted in well-ventilated areas as it is toxic and corrosive. Thermal safety studies, such as Differential Scanning Calorimetry (DSC), are recommended to understand the thermal hazards of the reaction mixture, especially during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Monitor reaction progress using HPLC or TLC. - Ensure reactants are of high purity. - Optimize reaction temperature and time. |
| Side reactions | - Adjust stoichiometry of reactants. - Control the rate of addition of reagents to minimize side product formation. | |
| High Impurity Levels | Impure starting materials | - Use starting materials with a purity of >99%. |
| Suboptimal reaction conditions | - Re-evaluate and optimize reaction temperature, solvent, and catalyst. | |
| Inefficient purification | - Develop a robust crystallization method. - Consider alternative purification techniques such as column chromatography or recrystallization from a different solvent system. | |
| Poor Crystallization | Supersaturation issues | - Control the cooling rate during crystallization. - Use seeding to induce crystallization of the desired polymorph. |
| Presence of impurities | - Purify the crude product before crystallization. | |
| Inconsistent Product Quality Between Batches | Variations in raw material quality | - Establish strict specifications for all starting materials. |
| Poor process control | - Implement rigorous in-process controls to monitor critical parameters like temperature, pressure, and mixing speed. |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolo Linked Pyridine Carboxylate Intermediate
This protocol is based on a reported synthesis of a key intermediate for Apixaban.
-
Diazotization: Dissolve p-Anisidine (8 g, 0.065 mol) in a solution of concentrated HCl (20 mL) and water (50 mL). Cool the solution to 0-5°C.
-
Add a solution of sodium nitrite (4.7 g, 0.068 mol) in water (30 mL) dropwise, maintaining the temperature below -5°C. Stir for 20 minutes at 0°C.
-
Japp-Klingemann Reaction: To the diazotized solution, sequentially add ethyl chloroacetoacetate (11 g, 0.065 mol), ethanol (50 mL), sodium acetate (16 g, 0.198 mol), and water (150 mL).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the precipitated product, wash with excess water, and dry under vacuum. This yields the desired pyrazolo pyridine carboxylate.[1]
Protocol 2: Hydrolysis to Pyridine Carboxylic Acid
This is a general procedure for the hydrolysis of the ester to the final carboxylic acid.
-
Suspend the pyrazolo pyridine carboxylate intermediate in a suitable solvent such as a mixture of ethanol and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide, to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield of Pyrazolo Pyridine Carboxylate | 88% | [1] |
| Purity of Intermediate by HPLC | Essentially pure | [1] |
Visualizations
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Addressing Resistance to Pyrazolo[1,5-a]pyridine-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding resistance mechanisms associated with pyrazolo[1,5-a]pyridine-based drugs. The following guides and FAQs are designed to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered when studying resistance to pyrazolo[1,5-a]pyridine compounds, which are often developed as protein kinase inhibitors.[1][2]
Q1: My cultured cancer cells show a decreased response to our lead pyrazolo[1,5-a]pyridine inhibitor. What are the likely causes of this acquired resistance?
A1: Acquired resistance to targeted therapies like pyrazolo[1,5-a]pyridine kinase inhibitors is a common phenomenon and can be broadly categorized into two main types: on-target and off-target resistance.[3]
-
On-Target Resistance: This involves genetic changes to the drug's direct molecular target. The most common on-target mechanism is the acquisition of secondary mutations in the kinase domain that either directly impair drug binding or alter the kinase's conformation.[4][5]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent the drug's inhibitory effect, a mechanism known as "bypass signaling".[6][7][8] Another significant off-target mechanism is the increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/ABCB1), which actively remove the drug from the cell, lowering its intracellular concentration.[[“]][10]
To begin troubleshooting, you must first determine the stability of the resistant phenotype and then systematically investigate these potential mechanisms.
Q2: How can I experimentally distinguish between on-target mutations and bypass pathway activation?
A2: A logical workflow can help dissect the underlying resistance mechanism. This typically involves a combination of cellular, biochemical, and genetic analyses.
Step 1: Quantify the Level of Resistance First, confirm and quantify the resistance. Perform a dose-response assay (e.g., CellTiter-Glo®, MTT) to compare the half-maximal inhibitory concentration (IC50) of your compound in the resistant cell line versus the parental (sensitive) cell line. A significant shift in the IC50 value confirms resistance.[11]
Table 1: Example IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Pyrazolo[1,5-a]pyridine Compound | IC50 (nM) | Fold Resistance (Resistant IC50 / Sensitive IC50) |
| Parental Line | Compound-X | 15 | - |
| Resistant Line | Compound-X | 450 | 30 |
Step 2: Analyze Target Engagement and Downstream Signaling Use Western blotting to assess the phosphorylation status of the drug's direct target and key downstream signaling proteins (e.g., Akt, ERK).
-
Scenario A (Suggests On-Target Mutation): If the target kinase and its downstream effectors remain phosphorylated in resistant cells even in the presence of the drug, it suggests the drug can no longer effectively bind to and inhibit its target.
-
Scenario B (Suggests Bypass Pathway): If the target kinase is successfully dephosphorylated by the drug, but downstream signaling pathways (like PI3K/AKT or MAPK/ERK) remain active, this points towards the activation of a bypass mechanism.[7][12]
Step 3: Sequence the Target Gene If Scenario A is observed, the next logical step is to sequence the kinase domain of the target gene in both parental and resistant cells. Use Sanger sequencing for targeted analysis or Next-Generation Sequencing (NGS) for a more comprehensive view.[13][14] This will identify any point mutations that may confer resistance.
Step 4: Profile for Bypass Pathway Activation If Scenario B is indicated, use phospho-RTK arrays or targeted Western blotting to screen for the hyperactivation of other receptor tyrosine kinases (e.g., MET, AXL, EGFR) that could be compensating for the inhibition of the primary target.[7][8]
// Edges start -> ic50; ic50 -> resistance_confirmed; resistance_confirmed -> western [label="Yes"]; western -> target_inhibited; target_inhibited -> sequence [label="No\n(Target remains active)"]; sequence -> mutation_found; target_inhibited -> rtk_array [label="Yes\n(Target inhibited, but\ndownstream signaling active)"]; rtk_array -> bypass_found; rtk_array -> efflux_pumps [style=dashed, label="Also consider"]; efflux_pumps -> efflux_found; } dot Diagram 1: A logical workflow for identifying the mechanism of resistance.
Q3: My compound appears to be losing potency, but I don't see on-target mutations or bypass signaling. What other mechanism could be at play?
A3: If both on-target and bypass mechanisms have been ruled out, a likely culprit is the increased activity of drug efflux pumps, which are part of the ATP-binding cassette (ABC) transporter family.[[“]][10] These transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), use ATP to actively pump a wide variety of substrates, including many kinase inhibitors, out of the cell.[15]
Troubleshooting Steps:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key ABC transporter genes (ABCB1, ABCC1, ABCG2) in your resistant cells compared to the parental line. A significant increase in expression is a strong indicator of this resistance mechanism.
-
Functional Assays: To confirm that the overexpressed transporters are functional, you can perform an efflux assay using a fluorescent substrate (e.g., Rhodamine 123 for P-gp). Resistant cells will show lower intracellular fluorescence. This effect can be reversed by co-incubating the cells with a known inhibitor of the specific ABC transporter.
Table 2: Example qRT-PCR Data for ABC Transporter Expression
| Gene | Parental Line (Relative Expression) | Resistant Line (Relative Expression) | Fold Change |
| ABCB1 | 1.0 | 25.4 | 25.4 |
| ABCG2 | 1.0 | 2.1 | 2.1 |
| GAPDH | 1.0 | 1.0 | 1.0 |
Q4: What are the main categories of resistance, and how do they relate to each other?
A4: Resistance mechanisms can be organized into a logical hierarchy. The primary division is between intrinsic resistance (pre-existing) and acquired resistance (develops after drug exposure).[4] Acquired resistance, which is commonly studied in the lab, is further divided into on-target and off-target mechanisms as previously described.
// Nodes R [label="Drug Resistance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AR [label="Acquired Resistance\n(Develops during therapy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Intrinsic Resistance\n(Pre-existing)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OnT [label="On-Target Mechanisms", fillcolor="#FBBC05", fontcolor="#202124"]; OffT [label="Off-Target Mechanisms", fillcolor="#FBBC05", fontcolor="#202124"];
M [label="Target Mutations\n(e.g., Gatekeeper)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; A [label="Target Amplification", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
BP [label="Bypass Pathway Activation\n(e.g., MET, AXL)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; DE [label="Drug Efflux\n(e.g., ABCB1/P-gp)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; DT [label="Drug Inactivation", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges R -> AR; R -> IR; AR -> OnT [color="#5F6368"]; AR -> OffT [color="#5F6368"]; OnT -> M [color="#5F6368"]; OnT -> A [color="#5F6368"]; OffT -> BP [color="#5F6368"]; OffT -> DE [color="#5F6368"]; OffT -> DT [color="#5F6368"]; } dot Diagram 2: Hierarchical relationship of common drug resistance mechanisms.
Key Experimental Protocols
This section provides detailed methodologies for the essential experiments discussed in the troubleshooting guides.
Protocol 1: Determination of IC50 via Luminescence-Based Cell Viability Assay
This protocol is used to quantify the potency of a drug by measuring the concentration required to inhibit cell viability by 50%.
Materials:
-
Parental and resistant cell lines
-
Complete growth medium
-
Pyrazolo[1,5-a]pyridine compound stock solution (e.g., 10 mM in DMSO)
-
White, flat-bottom 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of media) and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Dilution: Prepare a serial dilution series of the pyrazolo[1,5-a]pyridine compound in complete growth medium. Typically, a 10-point, 3-fold dilution series is appropriate. Remember to include a vehicle-only control (e.g., 0.1% DMSO).
-
Drug Treatment: Add 10 µL of the diluted compound (or vehicle) to the appropriate wells. This brings the final volume to 100 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-only control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
This protocol is used to detect changes in the phosphorylation state of key signaling proteins.
Materials:
-
Parental and resistant cells
-
Pyrazolo[1,5-a]pyridine compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Target, anti-Target, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. The next day, treat the cells with the pyrazolo[1,5-a]pyridine compound at relevant concentrations (e.g., 1x and 10x the parental IC50) for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to loading controls (e.g., GAPDH) and total protein levels.
Protocol 3: Target Gene Sequencing to Identify Resistance Mutations
This protocol outlines the steps to amplify and sequence the kinase domain of a target gene from genomic DNA.
Materials:
-
Genomic DNA (gDNA) extraction kit
-
gDNA from parental and resistant cells
-
PCR primers designed to flank the exons of the target's kinase domain
-
High-fidelity DNA polymerase and PCR reagents
-
PCR purification kit
-
Sanger sequencing service
Methodology:
-
gDNA Extraction: Extract high-quality gDNA from both parental and resistant cell pellets using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Set up PCR reactions using 50-100 ng of gDNA as a template.
-
Use primers designed to amplify the specific exons of the kinase domain.
-
Perform PCR using a high-fidelity polymerase to minimize errors. Use an appropriate annealing temperature and extension time based on the primers and amplicon size.
-
-
Verify Amplification: Run a small amount of the PCR product on an agarose gel to confirm that a band of the correct size has been amplified.
-
PCR Product Purification: Purify the remaining PCR product using a spin-column-based kit to remove primers, dNTPs, and polymerase.
-
Sequencing: Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells (and the reference sequence) using alignment software (e.g., SnapGene, Geneious, or online tools like BLAST). Look for nucleotide changes that result in a non-synonymous amino acid substitution, which could represent a resistance mutation.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. atcc.org [atcc.org]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. benchchem.com [benchchem.com]
- 7. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. consensus.app [consensus.app]
- 10. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma | MDPI [mdpi.com]
- 13. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 14. journals.asm.org [journals.asm.org]
- 15. tandfonline.com [tandfonline.com]
Optimizing reaction conditions for pyrazolo[1,5-a]pyridine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of pyrazolo[1,5-a]pyridines. The information is designed to address common challenges and optimize reaction conditions for this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrazolo[1,5-a]pyridine core?
A1: Several robust methods are employed for the synthesis of pyrazolo[1,5-a]pyridines. The choice of method often depends on the desired substitution pattern and available starting materials. Key strategies include:
-
Condensation Reactions: A widely used approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1] This reaction can be catalyzed by either acids or bases.[1]
-
[3+2] Cycloaddition: This method utilizes the reaction of N-aminopyridinium ylides with electron-deficient alkenes or alkynes.[2] It is a powerful technique for creating a variety of functionalized pyrazolo[1,5-a]pyridines.
-
Cross-Dehydrogenative Coupling (CDC): An efficient method has been developed using an acetic acid and molecular oxygen-promoted CDC reaction between N-amino-2-iminopyridines and β-dicarbonyl compounds.[2][3]
-
Multicomponent Reactions: These reactions, often involving an aminopyrazole, an aldehyde, and an activated methylene compound, allow for the rapid, one-pot synthesis of highly substituted pyrazolo[1,5-a]pyridines.[1][4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in cyclization and condensation reactions.[1][5]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure the purity of your starting materials, especially the aminopyrazole and dicarbonyl compounds. Impurities can lead to side reactions.
-
Reaction Conditions: The reaction is highly sensitive to conditions. Re-evaluate the solvent, temperature, catalyst, and reaction time. For instance, in CDC reactions, the amount of acetic acid is critical; an optimal loading is necessary for high yields.[3]
-
Atmosphere: Some synthetic routes, like the acetic acid-promoted CDC, require an oxygen atmosphere for the oxidative dehydrogenation step.[2][3] Ensure your reaction is appropriately aerated if required.
-
Catalyst Issues: If using a metal catalyst (e.g., Palladium in Suzuki couplings), ensure it is active. Catalyst poisoning by certain functional groups or impurities can halt the reaction.[4] In some cases, a catalyst-free method under sonochemical conditions has been shown to produce high yields.[6]
-
Side Reactions: Undesired side reactions can consume starting materials. For example, using strong Brønsted acids like trifluoroacetic acid (TFA) can lead to side reactions with the N-aminopyridine starting material.[2][3]
Q3: I am observing multiple spots on my TLC, indicating the formation of side products. What are common side reactions and how can they be minimized?
A3: The formation of side products is a common challenge. Key issues include:
-
Isomer Formation: In reactions with unsymmetrical dicarbonyl compounds, the formation of regioisomers is possible.[5] Careful control of reaction conditions (e.g., temperature, catalyst) can improve regioselectivity. Analysis of the crude product by NMR is essential to identify the major isomer.[5]
-
Incomplete Cyclization: Acyclic intermediates may be present if the cyclization step is not complete.[5] Extending the reaction time or increasing the temperature might drive the reaction to completion.
-
Reactivity of Starting Materials: The inherent reactivity of certain β-dicarbonyl compounds can lead to self-condensation or other unwanted by-products.[1] Optimizing the rate of addition or using milder reaction conditions can mitigate this.
-
Oxidation/Decomposition: The desired product or intermediates might be sensitive to air or temperature. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) could be beneficial.
Q4: How do I choose the appropriate solvent and temperature for my synthesis?
A4: The optimal solvent and temperature are highly dependent on the specific synthetic route.
-
Solvent: Ethanol is commonly used for CDC reactions at elevated temperatures (e.g., 130 °C).[2] N-methylpyrrolidone (NMP) has been successfully used for [3+2] cycloadditions at room temperature.[7] For reactions involving strong bases like sodium ethanolate, ethanol is the solvent of choice.[8]
-
Temperature: While some modern syntheses are designed to proceed at room temperature, many traditional methods require heating.[7][5] For example, CDC reactions are typically run at 130 °C.[3] Microwave-assisted syntheses often use temperatures around 120 °C for very short reaction times.[1] Always start with the conditions reported in the literature for a similar transformation and optimize from there.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Product Formation | Inactive reagents or catalyst. | Check the purity and activity of starting materials and catalysts. Use freshly prepared reagents where possible. |
| Incorrect reaction conditions (temperature, solvent, atmosphere). | Verify literature procedures. Optimize temperature and solvent. Ensure the correct atmosphere (e.g., O2 for CDC reactions) is used.[2][3] | |
| Low Yield | Sub-optimal reagent stoichiometry. | Optimize the ratio of reactants. An excess of one reagent may be necessary. |
| Inefficient cyclization or condensation. | Increase reaction time or temperature. Consider switching to microwave-assisted heating to improve efficiency.[1] | |
| Side reactions consuming starting materials. | Adjust pH; strong acids can cause unwanted side reactions.[2][3] Consider milder catalysts or conditions. | |
| Mixture of Isomers | Use of an unsymmetrical reagent. | Modify the substrate to favor one isomer or improve purification methods (e.g., preparative HPLC) to separate them.[5] |
| Lack of regioselectivity in the reaction. | Screen different catalysts, solvents, and temperatures to enhance regioselectivity. | |
| Purification Difficulties | Product has similar polarity to by-products or starting materials. | Optimize chromatography conditions (try different solvent systems or stationary phases). Consider recrystallization from a suitable solvent.[2][3] |
| Product is unstable on silica gel. | Use a different purification method, such as preparative HPLC or chromatography on neutral alumina. |
Quantitative Data Presentation
Table 1: Optimization of Acetic Acid Loading for Pyrazolo[1,5-a]pyridine Synthesis
| Entry | Acetic Acid (Equivalents) | Atmosphere | Yield (%) |
| 1 | 0 | Air | 0 |
| 2 | 2 | Air | 45 |
| 3 | 4 | Air | 72 |
| 4 | 6 | Air | 81 |
| 5 | 8 | Air | 81 |
| 6 | 6 | O2 | 94 |
Reaction Conditions: N-amino-2-imino-pyridine (3 mmol), ethyl acetoacetate (3 mmol), in ethanol (10 mL), at 130 °C for 18 h. Data adapted from reference[3].
Table 2: Yields of Various Substituted Pyrazolo[1,5-a]pyridines via Sonochemical Synthesis
| Product | Ar Substituent | Yield (%) | Melting Point (°C) |
| 5b | p-tolyl | 93 | 215–216 |
| 5c | 4-methoxyphenyl | 90 | 195–196 |
| 5d | 4-chlorophenyl | 96 | 230–231 |
| 5f | 4-nitrophenyl | 89 | 288–289 |
Reaction Conditions: 1-amino-2(1H)-pyridine-2-imine derivative and dimethyl acetylenedicarboxylate in ethanol under ultrasonic irradiation. Data adapted from reference[6].
Experimental Protocols
Protocol 1: Acetic Acid-Promoted Cross-Dehydrogenative Coupling Synthesis [2][3]
-
To a solution of the appropriate 1-amino-2-imino-pyridine (3 mmol) in ethanol (10 mL), add the 1,3-dicarbonyl compound (3 mmol).
-
Add acetic acid (1.08 g, 6 equivalents).
-
Stir the reaction mixture under an O2 atmosphere (1 atm, balloon).
-
Heat the mixture to 130 °C and stir for 18 hours.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., Ethanol) to afford the desired pyrazolo[1,5-a]pyridine derivative.
Protocol 2: Multi-Step Synthesis via Chlorination and Nucleophilic Substitution [8]
-
Step A: Dihydroxy-heterocycle formation: React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate. Reflux for 24 hours to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (yield: 89%).
-
Step B: Dichlorination: Subject the diol product from Step A to a chlorination reaction using phosphorus oxychloride (POCl3) in acetonitrile at 80 °C for 5 hours. This yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (yield: 61%).
-
Step C: Selective Nucleophilic Substitution: Prepare the final product from the dichloro-intermediate. For example, react it with morpholine in the presence of potassium carbonate in acetone at room temperature for 1.5 hours. The chlorine at position 7 is more reactive, leading to selective substitution to yield 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (yield: 94%).[8]
Visualizations
Caption: General experimental workflow for pyrazolo[1,5-a]pyridine synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Ascendancy of the Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors is paramount. Among the myriad of heterocyclic scaffolds explored, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged" structure, demonstrating remarkable versatility and efficacy against a range of therapeutically relevant kinases. This guide provides an objective comparison of the pyrazolo[1,5-a]pyridine scaffold and its derivatives against other prominent classes of kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug discovery efforts.
Head-to-Head Performance: Pyrazolo[1,5-a]pyridines vs. Other Scaffolds
The pyrazolo[1,5-a]pyridine framework serves as a bioisostere of adenine, enabling it to effectively compete for the ATP-binding site of kinases.[1] This intrinsic property has led to the development of numerous potent inhibitors. Notably, the FDA-approved RET inhibitor, Selpercatinib, features a pyrazolo[1,5-a]pyridine core, cementing its clinical significance.[1]
To contextualize the performance of this scaffold, this section presents a comparative analysis of representative pyrazolo[1,5-a]pyridine-based inhibitors against well-established quinazoline-based inhibitors targeting key oncogenic kinases.
Comparative Inhibitory Activity (IC50)
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various compounds, providing a quantitative measure of their potency. Lower values indicate greater potency.
Table 1: Tropomyosin Receptor Kinase (Trk) Inhibition
| Compound Scaffold | Representative Compound | TrkA (IC50) | TrkB (IC50) | TrkC (IC50) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | 1.2 nM | 2.1 nM | 2.1 nM | [2] |
| Pyrazolo[1,5-a]pyrimidine | Compound 36 | 1.4 nM | 2.4 nM | 1.9 nM | [2] |
| Pyrazolo[1,5-a]pyrimidine | Entrectinib | 1 nM | 3 nM | 5 nM | [3] |
| Quinazoline | (R)-9 | 85 nM | 150 nM | 650 nM | [4] |
Table 2: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
| Compound Scaffold | Representative Compound | CDK2 (IC50) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | 90 nM | [5] |
| Pyrazolo[1,5-a]pyrimidine | Compound 15j | Efficacious in xenograft models | [6] |
| Quinazolin-4(3H)-one | Compound 2i | 173 nM | [7] |
| Quinazoline | Compound 44 | 2.8 nM | [8] |
Table 3: Phosphoinositide 3-Kinase (PI3K) Inhibition
| Compound Scaffold | Representative Compound | PI3Kδ (IC50) | PI3Kγ (IC50) | Reference |
| Pyrazolo[1,5-a]pyridine | Compound 20e | 9.1 nM | 4.0 nM | [9] |
| Quinazolinone | Idelalisib (CAL-101) | 2.5 nM | - | [10] |
| Quinazolinone | Compound 10e | 8.4 nM | 62 nM | [11] |
Table 4: c-Met Inhibition
| Compound Scaffold | Representative Compound | c-Met (IC50) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound 5a | 4.27 nM | [12] |
| Pyrazolo[3,4-b]pyridine | Compound 5b | 7.95 nM | [12] |
| Quinazoline | Compound 13b | 20 nM | [13] |
| Quinoline | Compound 26 | 9.3 nM | [1] |
Table 5: C-Terminal Src Kinase (CSK) Inhibition
| Compound Scaffold | Representative Compound | CSK (IC50) | Reference |
| Pyrazolo[1,5-a]pyridine | Compound 13 | Potent activity demonstrated | [14] |
| Pyridazinone | Compound 1 | 5600 nM | [14] |
| Quinazoline | - | Data not readily available for direct comparison |
Key Signaling Pathways
Understanding the signaling context of these kinases is crucial for rational drug design. The following diagrams, generated using DOT language, illustrate the key pathways targeted by these inhibitors.
Experimental Methodologies
The reliability of comparative data hinges on the robustness of the experimental protocols used. This section details the methodologies for key assays commonly employed in the evaluation of kinase inhibitors.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying inhibitor binding affinity.
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Inhibitor binding disrupts this, leading to a loss of FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Typically 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Test Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute into the kinase buffer to a 4x final concentration.
-
Kinase/Antibody Mix: Dilute the tagged kinase and the europium-labeled antibody in kinase buffer to a 2x final concentration.
-
Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer in kinase buffer to a 4x final concentration.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4x test compound dilution to the appropriate wells.
-
Add 10 µL of the 2x kinase/antibody mix to all wells.
-
Add 5 µL of the 4x tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Principle: Cells are treated with a kinase inhibitor and then stimulated to activate the signaling pathway of interest. The level of phosphorylation of a specific substrate is then quantified, typically using an ELISA-based method with a phospho-specific antibody.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture the chosen cell line (e.g., HCT116, MCF7) in the recommended medium.
-
Seed cells into a 96-well plate at an appropriate density (e.g., 10,000-30,000 cells/well) and incubate overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Starve cells in serum-free medium for 4-24 hours, if required.
-
Treat cells with a serial dilution of the test compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the pathway with an appropriate agonist (e.g., HGF for c-Met, BDNF for TrkB) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Detection (ELISA format):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and transfer the lysate to an antibody-coated plate that captures the total substrate protein.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like HRP.
-
Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal or cell number.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for assessing the in vivo efficacy of a kinase inhibitor.
Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Detailed Protocol:
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Harvest cultured cancer cells (e.g., 1-5 x 10^6 cells) and resuspend in a suitable medium, sometimes mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the kinase inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (Length x Width²)/2). Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or after a set treatment duration.
-
Excise tumors for further analysis (e.g., pharmacodynamic biomarker analysis, histology).
-
Compare the tumor growth curves between the treated and control groups to determine the in vivo efficacy of the compound.
-
Experimental and Logical Workflows
Effective kinase inhibitor discovery follows a structured pipeline, from initial screening to in vivo validation. The following diagrams illustrate a typical workflow and the concept of scaffold hopping.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold has unequivocally demonstrated its value in the development of potent and selective kinase inhibitors. As evidenced by the comparative data, derivatives of this scaffold often exhibit potency comparable or superior to other established inhibitor classes, such as quinazolines, against key cancer targets like Trk and c-Met. The success of Selpercatinib in the clinic further validates the therapeutic potential of this chemical framework.
While challenges such as overcoming drug resistance and optimizing pharmacokinetic profiles remain, the pyrazolo[1,5-a]pyridine core offers a versatile and promising platform for the next generation of targeted therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor discovery.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of novel quinazolinone derivatives as high potent and selective PI3Kδ and PI3Kδ/γ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the properties of a potential drug candidate. Among the myriad of privileged structures, pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines have emerged as versatile and highly valuable frameworks in medicinal chemistry. Both bicyclic systems are isosteric and share a similar spatial arrangement, yet subtle differences in their electronic nature and hydrogen bonding capacity can lead to significant variations in their physicochemical properties, synthetic accessibility, and biological activity.
This guide provides an objective comparison of the pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds, supported by experimental data, to aid researchers in making informed decisions for their drug discovery programs. We will delve into their synthesis, physicochemical characteristics, and biological applications, with a particular focus on their role as kinase inhibitors.
Physicochemical Properties: A Subtle Distinction
While comprehensive, directly comparative studies on the physicochemical properties of a wide range of unsubstituted and substituted pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines are not extensively documented in a single source, we can infer some general trends based on their inherent chemical structures. The key difference lies in the arrangement of nitrogen atoms in the five-membered ring.
| Property | Pyrazolo[1,5-a]pyridine | Imidazo[1,2-a]pyridine | Key Differences & Implications |
| Structure | Contains a pyrazole ring fused to a pyridine ring. | Contains an imidazole ring fused to a pyridine ring. | The position of the non-bridgehead nitrogen atom in the five-membered ring differs, which influences the electron distribution and hydrogen bonding capabilities of the scaffold. |
| Hydrogen Bonding | The N1-nitrogen can act as a hydrogen bond acceptor. The pyrazole NH in the parent scaffold is not present in the fused system. | The N1-nitrogen can act as a hydrogen bond acceptor. The imidazole NH in the parent scaffold is not present in the fused system. | Both scaffolds primarily act as hydrogen bond acceptors through their pyridine and five-membered ring nitrogens. The specific geometry of these acceptors can influence receptor binding. |
| Aromaticity & Electron Distribution | The pyrazole ring is an electron-rich aromatic system. | The imidazole ring is also an electron-rich aromatic system. | Subtle differences in electron density distribution can affect reactivity and interactions with biological targets. |
| Solubility | Generally possess moderate aqueous solubility, which can be modulated by substitution. | Often exhibit poor aqueous solubility, which can be a challenge in drug development.[1] Chemical modifications, such as the introduction of polar groups, are often necessary to improve this property.[1] | The imidazo[1,2-a]pyridine scaffold may present more significant solubility challenges that need to be addressed during lead optimization. |
| pKa | The basicity is influenced by substituents on the ring system. | The basicity is influenced by substituents on the ring system. | Specific pKa values are highly dependent on the substitution pattern. |
Synthesis: Versatile Routes to Both Scaffolds
A plethora of synthetic methods have been developed for both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines, offering chemists a wide array of strategies to access diverse derivatives.
Synthesis of Pyrazolo[1,5-a]pyridines
The most common strategies for the synthesis of pyrazolo[1,5-a]pyridines involve the cyclization of appropriately substituted pyrazole precursors or the [3+2] cycloaddition of N-iminopyridinium ylides.[2]
A notable and efficient method involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[3] This approach is lauded for its high atom economy and environmentally friendly conditions.[3] Another versatile method is the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds, which provides multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high regioselectivity.[4]
Synthesis of Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core is also well-established, with the classical condensation of 2-aminopyridines with α-haloketones being a widely used method.[5] More contemporary approaches include catalyst-free cascade reactions of 2-aminopyridine with compounds like 1-bromo-2-phenylacetylene.[6] Copper-catalyzed one-pot procedures using aminopyridines and nitroolefins with air as the oxidant have also been developed, offering an environmentally benign route.[7]
| Synthetic Strategy | Starting Materials | Key Features | Typical Yields |
| Pyrazolo[1,5-a]pyridines | |||
| Cross-dehydrogenative Coupling[3] | N-amino-2-iminopyridines, 1,3-dicarbonyl compounds | Acetic acid and O2 promoted, mild conditions, high atom economy. | 84-94%[2][3] |
| TEMPO-mediated [3+2] Annulation[4] | N-aminopyridines, α,β-unsaturated compounds | High regioselectivity, good to excellent yields. | Good to excellent[4] |
| Imidazo[1,2-a]pyridines | |||
| Condensation with α-haloketones[5] | 2-aminopyridines, α-haloketones | Classical and widely used method. | Variable |
| Catalyst-free Cascade Reaction[6] | 2-aminopyridine, 1-bromo-2-phenylacetylene | Simple and efficient protocol. | Up to 86%[6] |
| Copper-catalyzed One-pot Reaction[7] | Aminopyridines, nitroolefins | Uses air as an oxidant, environmentally friendly. | Up to 90%[7] |
Biological Activities: A Tale of Two Scaffolds in Kinase Inhibition
Both pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds are prominent in the development of kinase inhibitors, a critical class of drugs for cancer therapy. Their ability to act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site makes them highly attractive pharmacophores.
A direct comparison in a drug discovery program highlighted the potential superiority of the pyrazolo[1,5-a]pyridine scaffold in a specific context. In a study aimed at developing IGF-1R kinase inhibitors, researchers replaced an existing imidazo[1,2-a]pyridine group with a pyrazolo[1,5-a]pyridine.[8] This "scaffold hopping" strategy resulted in a significant improvement in cellular potency against IGF-1R.[8] This suggests that for this particular target, the pyrazolo[1,5-a]pyridine core offered a more favorable arrangement of atoms for optimal binding and inhibitory activity.
| Scaffold | Key Therapeutic Areas | Notable Kinase Targets | Example Compounds/Studies |
| Pyrazolo[1,5-a]pyridine | Anticancer,[8] Antimalarial[9] | IGF-1R,[8] PvPI4K, PfPKG[9] | A study showed improved IGF-1R cellular potency when an imidazo[1,2-a]pyridine was replaced with a pyrazolo[1,5-a]pyridine.[8] Compound 40b from a study showed moderate anti-plasmodium activity and in vitro inhibitory activity against PfPKG and PvPI4K.[9] |
| Imidazo[1,2-a]pyridine | Anticancer,[10] Antiviral, Anti-inflammatory | AKT/mTOR,[10] various other kinases | A novel imidazo[1,2-a]pyridine compound was shown to inhibit the AKT/mTOR pathway and induce apoptosis in melanoma and cervical cancer cells.[10] |
Experimental Protocols
Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester[2]
A mixture of N-amino-2-imino-4-phenyl-6-amino-1,2-dihydropyridine-3,5-dicarbonitrile (1 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4 hours. After cooling, the precipitate is collected by filtration, washed with ethanol, and recrystallized from ethanol to afford the pure product.
Synthesis of Imidazo[1,2-a]pyridines via Copper-Catalyzed One-Pot Reaction[7]
A mixture of 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), and CuBr (10 mol %) in DMF (2 mL) is stirred at 80 °C under an air atmosphere for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired product.
-
Yields: Up to 90%[7]
Kinase Inhibition Assay (General Protocol)[12][13]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[11]
-
Prepare a solution of the kinase of interest in kinase buffer.
-
Prepare a substrate/ATP mix containing the specific peptide or protein substrate and ATP at desired concentrations (e.g., 100 µM ATP).[11]
-
Prepare serial dilutions of the test compounds (inhibitors) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the test inhibitor solution to the "Test Inhibitor" wells and an equal volume of DMSO to the "Positive Control" and "Blank" wells.
-
Add the kinase solution to the "Test Inhibitor" and "Positive Control" wells. Add kinase buffer without the enzyme to the "Blank" wells.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[12]
-
-
Signal Detection (Luminescence-Based):
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding a Kinase Detection Reagent.
-
Incubate at room temperature for 30-45 minutes.[12]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" signal from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control".
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay[15][16]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., 100-150 µL of DMSO or a specialized solubilization solution) to each well to dissolve the purple formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualizing the Workflow
Caption: General workflow for the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives.
Caption: Simplified signaling pathway showing the inhibitory action of pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds on key cancer-related kinases.
Conclusion
Both pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds are undeniably powerful tools in the arsenal of medicinal chemists. They offer versatile synthetic handles and have demonstrated significant potential in various therapeutic areas, particularly as kinase inhibitors.
The choice between these two scaffolds should be guided by the specific goals of the drug discovery program. While the imidazo[1,2-a]pyridine core has a long history in approved drugs, it may present challenges related to aqueous solubility. The pyrazolo[1,5-a]pyridine scaffold, as evidenced by comparative studies, can offer advantages in potency for certain targets and may possess more favorable physicochemical properties.
Ultimately, the optimal scaffold will be target-dependent, and a thorough evaluation of both systems, considering synthesis, physicochemical properties, and biological activity, is crucial for the successful development of novel therapeutics. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ul.netd.ac.za [ul.netd.ac.za]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to Bioisosteres of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure, appearing in a variety of biologically active agents.[1] This guide provides a comparative overview of potential bioisosteric replacements for the carboxylic acid moiety in Pyrazolo[1,5-a]pyridine-4-carboxylic acid. While direct comparative experimental data for this specific series of compounds is not extensively available in the public domain, this document extrapolates from established principles of bioisosterism and the known biological activities of the core scaffold to present a predictive comparison.
Introduction to Bioisosterism
Bioisosteres are functional groups or molecules that possess similar physicochemical properties, leading to comparable biological activity.[2] The replacement of a carboxylic acid with a suitable bioisostere can modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3] Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids, which mimic the acidic proton and hydrogen bonding capabilities of the original functional group.[4][5][6]
Comparative Analysis of Carboxylic Acid Bioisosteres
This section details the predicted properties and performance of this compound and its potential bioisosteres. The data presented in the tables below is a qualitative and predictive summary based on general principles of medicinal chemistry.
Table 1: Predicted Physicochemical and Biological Properties of this compound and its Bioisosteres
| Compound | Bioisostere | Predicted pKa | Predicted Lipophilicity (clogP) | Predicted Metabolic Stability | Predicted Cell Permeability | Key Advantages | Potential Liabilities |
| 1 | -COOH | 4-5 | Moderate | Moderate | Low to Moderate | Established interactions | Potential for glucuronidation, poor oral bioavailability |
| 2 | 5-Tetrazole | 4.5-5.5 | Lower | High | Low | Resistant to metabolism, similar acidity to COOH[4] | Can reduce permeability[2] |
| 3 | Acylsulfonamide | 3.5-4.5 | Higher | Moderate to High | Moderate to High | Improved permeability, similar pKa to COOH[6] | Potential for different metabolic pathways |
| 4 | Hydroxamic Acid | 8-9 | Moderate | Low to Moderate | Moderate | Can act as a metal chelator[5] | Generally less acidic, potential for rapid metabolism |
Table 2: Proposed Biological Assays for Comparative Evaluation
| Assay Type | Specific Assay | Purpose |
| Biochemical Assay | Kinase Inhibition Assay (e.g., against a panel of cancer-related kinases) | To determine the in vitro potency (IC50) of the compounds against their molecular target(s). |
| Cell-based Assay | Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® on relevant cancer cell lines) | To assess the antiproliferative activity of the compounds in a cellular context. |
| ADME Assay | Microsomal Stability Assay | To evaluate the metabolic stability of the compounds in the presence of liver microsomes. |
| ADME Assay | Parallel Artificial Membrane Permeability Assay (PAMPA) | To predict the passive permeability of the compounds across biological membranes. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate comparison of these compounds. The following are generalized procedures for the synthesis and evaluation of the proposed bioisosteres.
General Synthetic Pathway
The synthesis of the target compounds would likely begin with the construction of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the carboxylic acid or its precursor at the 4-position. Subsequent modifications would lead to the desired bioisosteres.
Caption: Proposed synthetic workflow for this compound and its bioisosteres.
Protocol 1: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate A common route to the pyrazolo[1,5-a]pyridine scaffold involves the N-amination of a substituted pyridine followed by a 1,3-dipolar cycloaddition.[7]
-
To a solution of the substituted pyridine in a suitable solvent (e.g., dichloromethane), add O-mesitylenesulfonylhydroxylamine (MSH) at 0 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
After completion, concentrate the mixture and add the corresponding ethyl propiolate and a base (e.g., triethylamine) in a solvent like ethanol.
-
Reflux the mixture for several hours.
-
After cooling, the product can be isolated and purified by column chromatography.
Protocol 2: Kinase Inhibition Assay (Example: Generic Kinase)
-
Prepare a solution of the kinase and a fluorescently labeled substrate in assay buffer.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the IC50 values from the dose-response curves.
Signaling Pathway
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of various protein kinases involved in cancer signaling pathways.[8] A hypothetical signaling pathway illustrating the potential point of intervention for these compounds is shown below.
Caption: Hypothetical MAPK signaling pathway with potential inhibition by a Pyrazolo[1,5-a]pyridine derivative.
Conclusion
The bioisosteric replacement of the carboxylic acid in this compound presents a promising strategy for optimizing its drug-like properties. While tetrazoles offer enhanced metabolic stability, acylsulfonamides may improve cell permeability.[4][6] A thorough experimental evaluation of a series of these bioisosteres is warranted to identify candidates with the most favorable overall profile for further development. The experimental and analytical workflows outlined in this guide provide a framework for such a comparative study.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Target Engagement of Pyrazolo[1,5-a]pyridine-4-carboxylic acid: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic compound interacts with its intended molecular target within a biologically relevant context is a critical step. This guide provides a comparative overview of modern biophysical and cellular techniques for validating the target engagement of novel compounds, using Pyrazolo[1,5-a]pyridine-4-carboxylic acid, a scaffold known to produce inhibitors of various protein kinases, as a representative example.[1][2][3][4][5]
Comparative Analysis of Target Engagement Methods
A variety of methods are available to confirm and quantify the interaction between a small molecule and its protein target. The choice of assay depends on factors such as the experimental setting (in vitro vs. cellular), the nature of the target protein, and the desired throughput. Below is a comparison of several widely used techniques.
| Method | Principle | Sample Type | Throughput | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein.[6][7] | Cells, Tissues, Lysates | Low to High | Target engagement in native environment, EC50 | Label-free, applicable in living cells and tissues.[6][7] | Indirect measure of binding, can be influenced by downstream events. |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescently labeled tracer or compound.[8] | Live Cells | High | Real-time binding kinetics, affinity (Kd), residence time in live cells.[8] | High sensitivity, suitable for a wide range of targets.[8] | Requires genetic modification of the target protein. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the ligand binds to the immobilized target protein.[8][9][10] | Purified Protein | Medium to High | Real-time kinetics (kon, koff), affinity (Kd), stoichiometry.[8][9] | High sensitivity, provides detailed kinetic information.[9] | Requires purified, active protein; immobilization can affect protein conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[8][10][11] | Purified Protein | Low | Direct measurement of binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS).[8][11] | Label-free, provides a complete thermodynamic profile of the interaction.[11] | Requires large amounts of pure protein and compound, low throughput. |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions.[11][12] | Purified Protein | High | Melting temperature (Tm) shift upon ligand binding, which correlates with binding affinity.[12] | High throughput, low sample consumption. | Indirect measure of binding, potential for dye interference. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable target engagement studies. Below are representative protocols for the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Assay, two powerful techniques for assessing target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol outlines the steps for performing an isothermal dose-response CETSA experiment to determine the cellular EC50 of this compound for a putative kinase target.
-
Cell Culture and Compound Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO).
-
Treat the cells with the compound dilutions and a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
After incubation, wash the cells with PBS.
-
Heat the cells at a predetermined optimal temperature (e.g., 52°C) for 3 minutes to induce partial protein denaturation. A no-heat control should also be included.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction (containing stabilized target protein) from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based detection method such as Western blotting, ELISA, or a high-throughput immunoassay like HTRF® or AlphaLISA®.[6]
-
-
Data Analysis:
-
Normalize the signal from the compound-treated samples to the vehicle control.
-
Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
NanoBRET™ Target Engagement Intracellular Assay Protocol
This protocol describes the general steps for a competitive binding assay to measure the affinity of this compound for a kinase target in live cells.
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.
-
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled this compound.
-
Prepare a solution of the fluorescently labeled NanoBRET™ tracer specific for the kinase of interest.
-
Add the unlabeled compound dilutions to the wells, followed by the tracer.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting filtered luminescence.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to a vehicle control (no unlabeled compound) and a control with a high concentration of a known inhibitor.
-
Plot the normalized BRET ratio against the concentration of the unlabeled compound and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the binding affinity (Kd) can be derived.
-
Visualizations
Diagrams illustrating key biological pathways and experimental workflows can aid in understanding the context and process of target engagement validation.
Caption: A simplified signaling pathway illustrating the inhibitory action of this compound on a target kinase.
Caption: A general workflow for validating target engagement, from in vitro confirmation to in-cellulo analysis.
References
- 1. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. selvita.com [selvita.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. nuvisan.com [nuvisan.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of this core structure have been extensively explored as potent inhibitors of various enzymes, particularly protein kinases, and have shown promise in the development of novel therapeutics for cancer, inflammatory diseases, and infectious diseases.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different series of pyrazolo[1,5-a]pyridine derivatives, supported by experimental data and detailed methodologies.
I. Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines have emerged as a prominent framework for the design of potent protein kinase inhibitors, playing a critical role in targeted cancer therapy.[4][5] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[4][6]
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that are attractive therapeutic targets in oncology.[6] Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core.[6]
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors
| Compound ID | R1 | R2 | R3 | TrkA IC50 (nM) | Key SAR Insights |
| 8 | H | 2,5-difluorophenyl-substituted pyrrolidine | picolinamide | 1.7 | The amide bond of picolinamide at the C3 position significantly enhances activity.[6] |
| 9 | H | 2,5-difluorophenyl-substituted pyrrolidine | picolinamide | 1.7 | Substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position increases Trk inhibition.[6] |
| 12 | macrocyclic pyrrolidine with pyridine | - | carboxamide | 1-100 | The carboxamide group is crucial for potent inhibition.[6] |
| 13 | macrocyclic pyrrolidine with pyridinone | - | carboxamide | 1-100 | Absence of the carboxamide group leads to a significant drop in activity (IC50 > 100 nM).[6] |
| 20 | - | - | - | >0.02 (NTRK) | Structural modifications of the pyrazolo[1,5-a]pyrimidine nucleus can lead to highly potent pan-Trk inhibitors.[6] |
| 21 | - | - | - | >0.02 (NTRK) | Further optimization of these compounds could lead to the development of potent clinical candidates.[6] |
Experimental Protocol: TrkA ELISA Enzyme Assay
The activity of the synthesized macrocyclic pyrazolo[1,5-a]pyrimidine derivatives was evaluated using the TrkA Elisa enzyme assay.[6] In this assay, the ability of the compounds to inhibit the phosphorylation of a substrate by the TrkA kinase is measured. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.
Kinase insert domain-containing receptor (KDR), also known as VEGFR2, is a key mediator of angiogenesis. A series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines has been identified as a new class of KDR kinase inhibitors.[7]
Table 2: SAR of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines as KDR Inhibitors
| Compound ID | R at C3 | R at C6 | KDR IC50 (nM) | Key SAR Insights |
| 1 | - | - | Screening lead | Starting point for optimization.[7] |
| 3g | 4-methoxyphenyl | 3-thienyl | 19 | Potency was fully optimized with these substituents.[7] |
Experimental Protocol: KDR Kinase Inhibition Assay
The inhibitory activity of the compounds against isolated KDR was determined using a kinase inhibition assay. The assay measures the ability of the compounds to block the phosphorylation of a substrate by the KDR enzyme. The IC50 values were calculated from the dose-response curves.[7]
The PI3K signaling pathway is frequently dysregulated in human cancers. Pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of different PI3K isoforms.[8][9][10]
Table 3: SAR of Pyrazolo[1,5-a]pyridine Derivatives as PI3K Inhibitors
| Compound ID | Scaffold Feature | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Key SAR Insights |
| 20e (IHMT-PI3K-315) | Pyrazolopyridine | 4.0 | 9.1 | Potent and selective dual inhibitor of PI3Kγ and PI3Kδ.[8] |
| N-hydroxyethyl analogue | Pyrazolo[1,5-a]pyridine with benzenesulfonohydrazide | - | - | Maintained p110α selectivity, unlike other substitutions.[9] |
| CPL302253 (54) | 5-indole-pyrazolo[1,5-a]pyrimidine | - | 2.8 | Highly potent and selective PI3Kδ inhibitor.[11] |
Experimental Protocol: In Vitro PI3 Kinase Inhibition Assays
The inhibitory activity of the compounds against different PI3K isoforms (α, γ, δ) was evaluated using enzymatic assays.[11] These assays typically involve incubating the respective PI3K enzyme with the inhibitor and measuring the subsequent phosphorylation of the substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
II. Pyrazolo[1,5-a]pyridine Derivatives as Anticancer Agents
Beyond kinase inhibition, pyrazolo[1,5-a]pyridine derivatives have demonstrated broader anti-proliferative activities against various cancer cell lines.[12]
A series of pyrazolo[1,5-a]pyrimidines with a phenyl amide moiety at the C-7 position has been shown to preferentially kill p21-deficient cancer cells.[12] The loss of p21 is a common event in human cancers and is associated with poor prognosis.[12]
Table 4: SAR of Pyrazolo[1,5-a]pyrimidin-7-yl Phenyl Amides
| Compound Feature | Biological Activity | Key SAR Insights |
| Optimized phenyl amide at C-7 | Preferential killing of p21-deficient cells | The specific substitution pattern on the phenyl amide is crucial for selective activity.[12] |
Experimental Protocol: Cell Proliferation Assay
The anti-proliferative activity of the compounds was evaluated using an isogenic pair of cell lines, HCT116 (p21+/+) and 80S14 (p21-/-).[12] The differential sensitivity of these cell lines to the compounds was used to determine their selectivity towards p21-deficient cells.
III. Pyrazolo[1,5-a]pyridine Derivatives as Antitubercular Agents
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for the development of new antitubercular agents.[13][14]
Table 5: SAR of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents
| Compound ID | Structural Feature | Mtb H37Rv MIC (µM) | Key SAR Insights |
| 1 | - | Hit from screening | Starting point for SAR exploration.[13] |
| Optimized Analogues | Focused library | Improved activity | Key pharmacophoric features were identified, leading to substantial improvements in antitubercular activity.[13] |
Experimental Protocol: Whole-Cell Screening against Mycobacterium tuberculosis
The antitubercular activity of the compounds was determined by high-throughput whole-cell screening against Mycobacterium tuberculosis (Mtb) H37Rv.[13] The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the bacteria, was determined.
IV. Synthetic Strategies
The synthesis of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of an aminopyrazole with a 1,3-dielectrophilic species.[3][13] Various synthetic methodologies have been developed, including multi-component reactions, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions, to generate diverse libraries of these compounds for SAR studies.[3][4][5]
Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.
V. Signaling Pathway Inhibition
Pyrazolo[1,5-a]pyridine derivatives often exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the inhibition of the PI3K/Akt signaling pathway by a pyrazolo[1,5-a]pyridine-based PI3K inhibitor.
Caption: PI3K/Akt pathway inhibition by pyrazolo[1,5-a]pyridines.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Pyrazolopyridine Carboxylic Acid Analogs: A Comparative Guide
Disclaimer: Extensive literature searches did not yield specific in vivo efficacy data for Pyrazolo[1,5-a]pyridine-4-carboxylic acid analogs. Therefore, this guide presents a comparative overview of the in vivo performance of closely related pyrazolopyridine and pyrazolopyrimidine derivatives to provide representative insights for researchers, scientists, and drug development professionals. The presented data highlights the potential of this class of compounds in oncology and inflammation.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo anti-inflammatory and anticancer activities of various pyrazolopyridine and pyrazolopyrimidine analogs.
Table 1: In Vivo Anti-inflammatory Activity of Pyrazolopyridine Analogs
| Compound Class | Specific Analog | Animal Model | Assay | Dose | Efficacy | Reference |
| Pyrazolopyridines derived from curcumin | Compound 2 | Wistar Rats | Carrageenan-induced paw edema | Not specified | Good anti-inflammatory activity | [1] |
| Pyrazole carboxylates | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) | Wistar Rats | Carrageenan-induced paw edema | Not specified | Significant activity | [2] |
| Pyrazole carboxylates | Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) | Wistar Rats | Carrageenan-induced paw edema | Not specified | Significant activity | [2] |
Table 2: In Vivo Anticancer Activity of Pyrazolopyridine Analogs
| Compound Class | Specific Analog | Animal Model | Tumor Model | Dosing Regimen | Efficacy | Reference |
| Pyrazolopyridines | Compound 5 | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | Not specified | Highest efficacy among tested analogs | [3] |
| 4-chloro-pyridopyrazolopyrimidine | Compound 4 | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | Not specified | 47.62% inhibition of tumor growth | [4] |
| N-benzylidene-pyridopyrazolopyrimidin-4-yl-hydrazine | Compound 6a | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | Not specified | 47.86% inhibition of tumor growth | [4] |
| Pyrazolo[3,4-d]pyrimidine-6-amine derivatives | Compounds 47 & 48 | Mice | PC3 Xenograft | Not specified | Significantly reduced tumor growth | [5] |
Table 3: Pharmacokinetic Parameters of a Pyrazolo[3,4-b]pyridine Analog (Tracazolate)
| Species | Dose | Route | Bioavailability | t½ (β) | Major Metabolite (Blood) | Reference |
| Rat | Not specified | Oral, IV | Low (>80% absorption) | 14 hr | De-esterified tracazolate | [6] |
| Dog | Not specified | Oral, IV | Low (>80% absorption) | 10 hr | De-esterified tracazolate | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general signaling pathway relevant to the anti-inflammatory activity of pyrazole derivatives and a typical workflow for in vivo anticancer efficacy studies.
Caption: Workflow for a typical in vivo xenograft study.
Caption: Inhibition of the COX-2 pathway by pyrazolopyridine analogs.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Cancer Xenograft Model
This protocol outlines the establishment of a xenograft tumor model in mice to evaluate the anticancer efficacy of test compounds.[7]
-
Cell Preparation:
-
Human cancer cells (e.g., PC3 for prostate cancer) are cultured in appropriate media until they reach 70-80% confluency.[7]
-
Cells are harvested, washed with PBS, and counted using a hemocytometer with trypan blue exclusion to ensure viability.[7]
-
The cells are resuspended in a suitable medium (e.g., PBS or Matrigel) at a concentration of approximately 3 x 10^6 cells per injection volume (typically 100-300 µL).[7]
-
-
Animal Preparation and Tumor Implantation:
-
Compound Administration and Monitoring:
-
Tumor growth is monitored regularly by measuring tumor diameters with calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length/2.[7]
-
When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
The test compound, formulated in a suitable vehicle, is administered to the treatment group according to the planned dosing schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
Tumor volumes and mouse body weights are measured throughout the study to assess efficacy and toxicity.
-
-
Data Analysis:
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
-
Carrageenan-Induced Paw Edema Model
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[8][9][10]
-
Animal Preparation:
-
Compound Administration and Induction of Inflammation:
-
The test compound or vehicle (for the control group) is administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.[8][10]
-
A 1% solution of carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized edema.[8][10]
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
The percentage inhibition of edema is calculated for each treated group in comparison to the control group.
-
The results are analyzed statistically to evaluate the anti-inflammatory efficacy of the test compound. Pro-inflammatory markers like TNF-α, IL-6, and COX-2 levels in the paw tissue can also be measured to understand the mechanism of action.[12]
-
References
- 1. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education [pharmacyeducation.fip.org]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Pyrazolo[1,5-a]pyridine Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Biological Performance of Pyrazolo[1,5-a]pyridine Isomers and Their Derivatives
The pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. Isomeric variations of this scaffold have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and kinase inhibitory properties. This guide provides a comparative analysis of the biological activities of key pyrazolo[1,5-a]pyridine isomers, supported by quantitative data from various in vitro assays. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.
Anticancer Activity: A Tale of Potency Across Isomers
Derivatives of pyrazolo[1,5-a]pyridine and its isomers, such as pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine, have shown significant promise as anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, with some compounds exhibiting potent activity at nanomolar concentrations.
A study on pyrazolo[3,4-b]pyridine derivatives identified compound C03 as a potent inhibitor of Tropomyosin receptor kinase A (TRKA), with an IC50 value of 56 nM.[1] This compound also demonstrated significant antiproliferative activity against the Km-12 cancer cell line with an IC50 of 0.304 µM.[1] Another series of pyrazolo[3,4-b]pyridines were investigated as inhibitors of Monopolar spindle 1 (Mps1) kinase, with compound 31 showing a remarkable IC50 of 2.596 nM.[2]
In the pyrazolo[1,5-a]pyrimidine series, a potent dual inhibitor of CDK2 and TRKA, compound 6t , was identified with IC50 values of 0.09 µM and 0.45 µM, respectively.[3] Furthermore, a series of 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues showed notable cytotoxicity against MCF-7 and Hep-2 cell lines, with compounds 6a-c displaying IC50 values in the range of 10.80–19.84 µM and 8.85–12.76 µM, respectively.[4]
The following tables summarize the in vitro anticancer activity of representative pyrazolopyridine isomers.
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target/Cell Line | IC50 | Reference |
| C03 | TRKA | 56 nM | [1] |
| C03 | Km-12 | 0.304 µM | [1] |
| 31 | Mps1 | 2.596 nM | [2] |
| 8b | A-549 (lung) | 2.9 µM | [5] |
| 8b | HEPG2 (liver) | 2.6 µM | [5] |
| 8b | HCT-116 (colon) | 2.3 µM | [5] |
Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target/Cell Line | IC50 | Reference |
| 6t | CDK2 | 0.09 µM | [3] |
| 6t | TRKA | 0.45 µM | [3] |
| 6a | MCF-7 | 19.84 ± 0.49 µM | [4] |
| 6b | MCF-7 | 10.80 ± 0.36 µM | [4] |
| 6c | MCF-7 | 12.11 ± 0.41 µM | [4] |
| 6a | Hep-2 | 12.76 ± 0.16 µM | [4] |
| 6b | Hep-2 | 8.85 ± 0.24 µM | [4] |
| 6c | Hep-2 | 10.29 ± 0.33 µM | [4] |
Kinase Inhibitory Activity: Targeting Key Signaling Pathways
The anticancer activity of many pyrazolopyridine derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent kinase inhibitors. For instance, a series of these compounds were evaluated as TANK-binding kinase 1 (TBK1) inhibitors, with compound 15y exhibiting an exceptionally low IC50 of 0.2 nM.[6] Another study identified pyrazolo[3,4-b]pyridines as B-RafV600E inhibitors with low nanomolar IC50 values.[7]
Pyrazolo[1,5-a]pyridine derivatives have also shown significant kinase inhibitory potential. One study reported a potent c-Src tyrosine kinase (CSK) inhibitor with an IC50 of less than 3 nM.[7] Additionally, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent inhibitors of Pim-1, Pim-2, and Pim-3 kinases, with IC50 values in the nanomolar range.[7]
Table 3: Kinase Inhibitory Activity of Pyrazolopyridine Isomers
| Isomer Scaffold | Compound | Target Kinase | IC50 | Reference |
| Pyrazolo[3,4-b]pyridine | 15y | TBK1 | 0.2 nM | [6] |
| Pyrazolo[3,4-b]pyridine | Not specified | B-RafV600E | Low nM | [7] |
| Pyrazolo[1,5-a]pyridine | 28 | CSK | < 3 nM | [7] |
| Pyrazolo[1,5-a]pyrimidine | Frag-1 | Pim-1 | 1.3 µM | [7] |
| Pyrazolo[1,5-a]pyrimidine | Frag-1 | Pim-2 | 6 µM | [7] |
| Pyrazolo[1,5-a]pyrimidine | Frag-1 | Pim-3 | 1.8 µM | [7] |
| Pyrazolo[1,5-a]pyrimidine | Frag-2 | Pim-1 | 0.2 µM | [7] |
| Pyrazolo[1,5-a]pyrimidine | Frag-2 | Pim-2 | 0.8 µM | [7] |
| Pyrazolo[1,5-a]pyrimidine | Frag-2 | Pim-3 | 0.3 µM | [7] |
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazolopyridine isomers have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.
A study on pyrazolo[3,4-b]pyridine derivatives revealed that compound 2g exhibited impressive inhibitory activity against several drug-resistant bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), 8 µg/mL against vancomycin-resistant Enterococci (VRE), and 4 µg/mL against piperacillin-resistant Pseudomonas aeruginosa and extended-spectrum beta-lactamase-producing Escherichia coli.[8] Another investigation into this scaffold showed significant inhibitory effects against MRSA, with MICs ranging from 32 to 512 μg/mL.[9]
Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties. One study reported a series of compounds with antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific MIC values were not detailed in the provided abstract.[10]
Table 4: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2g | Methicillin-resistant S. aureus (MRSA) | 2 | [8] |
| 2g | Vancomycin-resistant Enterococci (VRE) | 8 | [8] |
| 2g | Piperacillin-resistant P. aeruginosa | 4 | [8] |
| 2g | ESBL-producing E. coli | 4 | [8] |
| Not specified | MRSA | 32-512 | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[11]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently labeled substrate, and the test compound at various concentrations in a suitable kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Signal Detection: Stop the reaction and measure the fluorescence signal. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12][13]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)
This method is used to assess the antimicrobial activity of a compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Spread the microbial suspension evenly over the surface of an agar plate.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the test compound to each well.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.[4][14][15]
Signaling Pathway Visualizations
The biological activities of pyrazolopyridine isomers are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanisms of action.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. botanyjournals.com [botanyjournals.com]
- 15. hereditybio.in [hereditybio.in]
Benchmarking Pyrazolo[1,5-a]pyridine Derivatives Against Approved Kinase Inhibitors: An In Vitro Comparison Targeting AXL Kinase
Introduction
The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Notably, this heterocyclic system is a versatile kinase inhibitor, with derivatives showing activity against various cancer-related kinases such as AXL, c-MET, and IRAK4.[3][4] The AXL receptor tyrosine kinase, in particular, is a critical mediator of tumor progression, metastasis, and therapeutic resistance, making it a prime target for novel cancer therapies.[5][6]
This guide provides a comparative analysis of a representative Pyrazolo[1,5-a]pyridine-based AXL inhibitor, Bemcentinib (BGB324), against the approved multi-kinase inhibitor, Cabozantinib, which also targets AXL.[7][8] Bemcentinib is a selective AXL inhibitor with an IC50 of 14 nM.[8] Cabozantinib is a potent inhibitor of several tyrosine kinases including AXL, MET, and VEGFR2.[9][] This comparison aims to offer researchers and drug development professionals a clear, data-driven perspective on the in vitro performance of the Pyrazolo[1,5-a]pyridine scaffold against an established therapeutic agent. The data presented herein is based on publicly available information and is intended for informational and research purposes.
Comparative Analysis of AXL Kinase Inhibition
The following table summarizes the in vitro potency of Bemcentinib and Cabozantinib against the AXL receptor tyrosine kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Chemical Class | Target Kinase | IC50 (nM) |
| Bemcentinib (BGB324) | Pyrazolo[1,5-a]pyridine | AXL | 14 |
| Cabozantinib | Quinoline-carboxamide | AXL | 7 |
Note: IC50 values are sourced from publicly available scientific literature and may vary depending on the specific assay conditions.[8][]
Experimental Protocols
A standardized in vitro kinase assay is crucial for the accurate determination of inhibitory activity. Below is a representative protocol for a biochemical kinase assay to determine the IC50 values of test compounds against AXL kinase.
In Vitro AXL Kinase Inhibition Assay Protocol
This protocol outlines a common method for measuring the inhibition of AXL kinase activity using a luminescence-based assay that quantifies ATP consumption.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- Recombinant AXL Kinase: Dilute recombinant human AXL kinase to a working concentration in kinase buffer. The optimal concentration should be determined empirically.
- Substrate: Prepare a solution of a suitable peptide substrate for AXL kinase in kinase buffer.
- ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to the Km for AXL kinase.
- Test Compounds: Prepare a serial dilution of the test compounds (e.g., Pyrazolo[1,5-a]pyridine-4-carboxylic acid, Bemcentinib, Cabozantinib) in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- Detection Reagent: Use a commercial ADP-Glo™ Kinase Assay kit (Promega) or similar, which contains ADP-Glo™ Reagent and Kinase Detection Reagent.
2. Kinase Reaction:
- Add 2.5 µL of the diluted test compounds or vehicle (DMSO) to the wells of a 384-well plate.
- Add 2.5 µL of the diluted AXL kinase solution to each well.
- Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
- Incubate the plate at room temperature for 60 minutes.
3. ADP Detection:
- Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate the plate at room temperature for 30 minutes.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
The AXL receptor tyrosine kinase is a key player in several signaling cascades that promote cell survival, proliferation, migration, and invasion.[2][11] Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, leading to the activation of downstream pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.[1][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. In silico screening of FDA approved drugs on AXL kinase and validation for breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine Cores in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the properties and therapeutic potential of a lead compound. Among the myriad of privileged structures, pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]pyridines have emerged as versatile and valuable cores in medicinal chemistry. This guide provides an objective, data-driven comparison of these two isomeric scaffolds, summarizing their synthesis, chemical properties, and biological activities to aid in the rational design of novel therapeutics.
The pyrazolopyridine framework, resulting from the fusion of a pyrazole and a pyridine ring, gives rise to five possible isomers, with the [1,5-a] and [3,4-b] fused systems being of significant interest in drug discovery.[1] While both scaffolds are recognized as purine bioisosteres and can effectively act as hinge-binding cores in kinase inhibitors, their distinct electronic and steric properties often lead to different biological activities and structure-activity relationships (SAR).
General Properties and Synthesis
The arrangement of the nitrogen atoms in the bicyclic systems of pyrazolo[1,5-a]pyridine and 1H-pyrazolo[3,4-b]pyridine results in different electronic distributions and hydrogen bonding capabilities, which in turn affect their interactions with biological targets.
Pyrazolo[1,5-a]pyridine is characterized by a bridgehead nitrogen atom. Its synthesis often involves the cyclization of N-aminopyridinium salts with various reagents. A common strategy is the 1,3-dipolar cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.
Pyrazolo[3,4-b]pyridine features a non-bridgehead nitrogen in the pyrazole ring. The 1H-tautomer is generally more stable than the 2H-tautomer.[1] Synthetic routes to this core frequently involve the construction of the pyridine ring onto a pre-existing pyrazole, for example, through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1]
Comparative Biological Activities
Pyrazolo[1,5-a]pyridine Core: Notable Activities
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have shown significant promise as antitubercular agents and kinase inhibitors.
| Compound Class | Target | Key Activities | Reference |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Undisclosed | Potent activity against drug-susceptible (H37Rv) and multidrug-resistant Mtb strains (low nanomolar MIC values). | [2] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Protein Kinases (e.g., CK2, EGFR, B-Raf, MEK, CDKs) | Act as ATP-competitive and allosteric inhibitors; show promise in non-small cell lung cancer and melanoma. | [3] |
| Picolinamide-substituted Pyrazolo[1,5-a]pyrimidines | TrkA | Excellent enzymatic inhibition with IC50 values as low as 1.7 nM. | [4] |
Pyrazolo[3,4-b]pyridine Core: Notable Activities
The pyrazolo[3,4-b]pyridine core is a prominent scaffold for a diverse range of kinase inhibitors and other therapeutic agents.
| Compound Class | Target | Key Activities | Reference |
| Pyrazolo[3,4-b]pyridine Derivatives | Tropomyosin receptor kinases (TRKs) | Nanomolar inhibitory activity against TRKA; compound C03 showed an IC50 of 56 nM. | [5][6] |
| 1H-Pyrazolo[3,4-b]pyridine Derivatives | TANK-binding kinase 1 (TBK1) | Potent inhibition with IC50 values as low as 0.2 nM (compound 15y). | [7][8] |
| Combretastatin A-4 Analogues | Tubulin Polymerization | Significant antiproliferative effects against various cancer cell lines; compound 6n induces G2/M phase cell cycle arrest. | [9] |
| Pyrazolo[3,4-b]pyridine Derivatives | Adenosine 5'-monophosphate-activated protein kinase (AMPK) | Potent enzyme activators with potential for treating metabolic diseases. | [10] |
| Pyrazolo[3,4-b]pyridine Derivatives | Topoisomerase IIα | Potent antiproliferative activity across a broad range of cancer cell lines. | [11] |
Signaling Pathway Visualization
To illustrate the biological context of these scaffolds, the following diagrams depict key signaling pathways where pyrazolopyridine-based inhibitors have shown activity.
Caption: TRK Signaling Pathway and Inhibition by Pyrazolo[3,4-b]pyridine Derivatives.
Caption: TBK1 Signaling in Innate Immunity and its Inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of chemical scaffolds. Below is a representative protocol for an in vitro kinase inhibition assay, a key experiment for evaluating many pyrazolopyridine derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from methodologies used for evaluating TRK inhibitors and provides a framework for assessing the potency of compounds against a target kinase.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., TRKA)
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (serially diluted in DMSO)
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin
-
384-well low-volume white plates
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold serial dilutions.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or DMSO (as a control) to the appropriate wells of the 384-well plate.
-
Add 4 µL of the kinase/biotinylated substrate mixture in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 4 µL of ATP solution in assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate for 1 hour at room temperature.
-
-
Detection:
-
Add 5 µL of the Europium cryptate-labeled antibody solution to each well.
-
Add 5 µL of the XL665-conjugated streptavidin solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.
-
Data Analysis:
-
Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.
-
The percent inhibition is calculated relative to the high (no enzyme or no ATP) and low (DMSO vehicle) controls.
-
Determine the IC50 values by fitting the dose-response curves using a non-linear regression model.
-
Conclusion
Both pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine cores represent privileged scaffolds in medicinal chemistry, each with a distinct profile of biological activities. The available literature suggests that the pyrazolo[3,4-b]pyridine core has been more extensively explored as a versatile kinase inhibitor scaffold, with derivatives targeting a wide array of kinases including TRKs, TBK1, and FGFR. In contrast, the pyrazolo[1,5-a]pyridine scaffold has demonstrated significant potential in the development of antitubercular agents, in addition to its role in kinase inhibition.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired SAR. This guide provides a foundational understanding of their comparative strengths and applications, empowering researchers to make more informed decisions in the design and development of novel therapeutics. Future research involving the direct, systematic comparison of analogously substituted derivatives of both scaffolds would be invaluable for a more definitive understanding of their relative merits.
References
- 1. dau.url.edu [dau.url.edu]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Target Deconvolution Strategies for Novel Pyrazolo[1,5-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent kinase inhibitory activity.[1][2] Identifying the specific molecular targets of novel pyrazolo[1,5-a]pyridine derivatives is a critical step in drug discovery, essential for understanding their mechanism of action, predicting potential off-target effects, and developing safer, more effective therapeutics.[3] This guide provides a comparative overview of common target deconvolution strategies, presenting a hypothetical case study of a novel pyrazolo[1,5-a]pyridine kinase inhibitor, "PzP-KinaseInhibitor," to illustrate the application and expected outcomes of each method.
Comparative Analysis of Target Deconvolution Strategies
The selection of a target deconvolution strategy depends on various factors, including the properties of the small molecule, the availability of resources, and the specific research question. Here, we compare three prevalent experimental approaches—Affinity Chromatography-Mass Spectrometry (AC-MS), Chemical Proteomics (Probe-based), and Cellular Thermal Shift Assay (CETSA)—alongside computational prediction methods.
| Strategy | Principle | Typical Throughput | Key Advantages | Key Limitations | Hypothetical Results for PzP-KinaseInhibitor |
| Affinity Chromatography - Mass Spectrometry (AC-MS) | Immobilized small molecule captures interacting proteins from cell lysates.[3] | Low to Medium | Direct identification of binding partners; well-established methodology. | Requires chemical modification for immobilization, which may alter binding; risk of identifying non-specific binders.[4] | Identified 58 potential interactors, with known kinase targets CDK2 and PI3Kα showing high spectral counts. |
| Chemical Proteomics (Probe-based) | A modified version of the compound (probe) with a reporter tag is used to label and enrich target proteins.[5][6] | Medium | Can be performed in more complex biological systems (e.g., living cells); photo-affinity probes can capture transient interactions.[7] | Probe synthesis can be complex; the reporter tag might interfere with binding. | Identified 45 potential targets, with strong enrichment of CDK2 and moderate enrichment of MAPK1. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding.[6] | Low to Medium | Label-free method, no modification of the compound needed; confirms direct target engagement in a cellular context.[8] | Not suitable for all targets; requires specific antibodies for validation by Western blot. | Demonstrated a significant thermal shift for CDK2 at low micromolar concentrations, confirming direct engagement. No significant shift was observed for PI3Kα. |
| Computational Prediction | In silico methods, such as docking and ligand-based similarity searches, predict potential targets based on compound structure and target databases. | High | Rapid and cost-effective; can prioritize experimental approaches. | Predictions require experimental validation; accuracy depends on the quality of databases and algorithms. | Predicted high binding affinity for multiple kinases, including CDK family members, PI3Ks, and MAPKs. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of target deconvolution experiments. Below are representative protocols for the key strategies discussed.
Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol
This protocol outlines the steps for identifying protein targets of PzP-KinaseInhibitor using an immobilized ligand.
a. Synthesis of Immobilized PzP-KinaseInhibitor:
-
Synthesize a derivative of PzP-KinaseInhibitor with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).
-
Covalently attach the linker-modified PzP-KinaseInhibitor to NHS-activated Sepharose beads according to the manufacturer's protocol.
-
Prepare control beads by blocking the reactive groups on the Sepharose with a small, inert molecule (e.g., ethanolamine).
b. Cell Lysis and Protein Extraction:
-
Culture a relevant cell line (e.g., a human cancer cell line with known kinase dependencies) to approximately 80-90% confluency.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble proteome.
c. Affinity Pull-down:
-
Incubate the cleared cell lysate with the PzP-KinaseInhibitor-conjugated beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer) and boiling.
d. Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain.
-
Excise unique protein bands from the PzP-KinaseInhibitor lane for in-gel digestion with trypsin.
-
Alternatively, perform in-solution trypsin digestion of the entire eluate.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) and compare the results from the PzP-KinaseInhibitor and control pull-downs to identify specific binders.
Chemical Proteomics Workflow
This workflow describes the use of a clickable photo-affinity probe of PzP-KinaseInhibitor to identify its cellular targets.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol details the steps to confirm the direct binding of PzP-KinaseInhibitor to its target proteins in a cellular environment.
a. Cell Treatment:
-
Culture cells to a high density and harvest them.
-
Resuspend the cells in a suitable buffer and divide them into two aliquots.
-
Treat one aliquot with PzP-KinaseInhibitor at a final concentration determined by its cellular potency, and the other with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow the compound to engage with its targets.
b. Thermal Challenge:
-
Lyse the cells by freeze-thaw cycles.
-
Divide the lysates from both the treated and control groups into several smaller aliquots.
-
Heat each aliquot to a different temperature for a fixed duration (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).
-
Centrifuge the heated lysates to separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins.
c. Protein Detection:
-
Collect the supernatant from each sample.
-
Analyze the levels of the suspected target protein (e.g., CDK2) in the soluble fractions by Western blotting using a specific antibody.
-
Quantify the band intensities to generate a melting curve for the protein in the presence and absence of PzP-KinaseInhibitor. A shift in the melting curve indicates direct target engagement.
Signaling Pathway Visualization
Pyrazolo[1,5-a]pyridine compounds frequently target kinases involved in critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways.[1][9] Understanding these pathways is essential for contextualizing the effects of novel inhibitors.
PI3K/AKT/mTOR Signaling Pathway
MAPK Signaling Pathway
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Pyrazolo[1,5-a]pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Pyrazolo[1,5-a]pyridine-4-carboxylic acid and structurally similar compounds. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of analogous chemical structures and general best practices for handling acidic, potentially hazardous laboratory chemicals. A thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2] | To protect eyes and face from splashes and airborne particles.[1] Safety glasses must be worn beneath a face shield.[2] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[1][3] A chemical-resistant lab coat or apron.[1] | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used when handling the powder outside of a chemical fume hood or if dust is generated.[1][4] | To protect against the inhalation of harmful dust and vapors.[1] |
| Foot Protection | Closed-toe shoes.[1] | To protect feet from spills.[1] |
Operational Plan
Adherence to a strict operational plan is crucial for ensuring laboratory safety.
Engineering Controls:
-
Chemical Fume Hood: Always handle this compound powder and any solutions inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure the laboratory is well-ventilated.[1]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[1]
Work Practices:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][5][6] Avoid inhaling dust or vapors.[1]
-
Handling: Do not eat, drink, or smoke in areas where the chemical is handled.[7][8] Wash hands thoroughly after handling.[7][8][9]
-
Transport: When moving the compound, use secondary containment to prevent spills.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[4][7][8] Keep away from incompatible materials such as strong oxidizing agents.[4][7]
Disposal Plan
Chemical waste must be managed to ensure the safety of personnel and the environment.
-
Waste Collection: Collect all waste containing this compound, including contaminated disposables like gloves and paper towels, in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[4][7][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain. In some cases, the material can be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[6]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. leelinework.com [leelinework.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
